let-60 protein
Description
Properties
CAS No. |
133135-08-7 |
|---|---|
Molecular Formula |
C13H18O |
Synonyms |
let-60 protein |
Origin of Product |
United States |
Molecular Mechanisms and Functional Biochemistry of Let 60 Protein
LET-60 Protein as a Small GTPase
LET-60 functions as a small monomeric GTPase, a class of proteins that act as molecular switches in diverse cellular signaling networks. Like other Ras proteins, LET-60's ability to bind and hydrolyze guanine (B1146940) nucleotides (GTP and GDP) dictates its conformational state and thus its ability to interact with downstream effectors and propagate signals. nih.govucl.ac.ukuzh.chbiorxiv.org
Guanine Nucleotide Binding and Hydrolysis Cycle
The core function of LET-60 relies on its guanine nucleotide binding and hydrolysis cycle. In its inactive state, LET-60 is bound to GDP. Upon receiving an upstream signal, typically from a receptor tyrosine kinase pathway, LET-60 is prompted to release GDP and bind to GTP, transitioning to its active conformation. nih.govucl.ac.ukuzh.chbiorxiv.org This GTP-bound state allows LET-60 to interact with and activate downstream signaling components, such as the LIN-45/Raf kinase. nih.govfrontiersin.org The inherent enzymatic activity of LET-60 allows it to hydrolyze the bound GTP back to GDP, returning the protein to its inactive state and terminating the signal. nih.govnih.govuzh.chbiorxiv.org This intrinsic hydrolysis rate is relatively slow but is greatly accelerated by regulatory proteins. uzh.chbiorxiv.org Specific regions within the this compound are involved in GTP binding, including residues located at positions 10-17, 57-61, and 116-119. uniprot.org Mutations affecting these regions or the intrinsic hydrolysis rate can lead to constitutive activation of LET-60, as seen with the temperature-sensitive ga89 mutation (L19F substitution) which affects GTP hydrolysis and results in a gain-of-function phenotype at restrictive temperatures. nih.govoup.com
Regulation of GTPase Activity
The cycling of LET-60 between its active (GTP-bound) and inactive (GDP-bound) states is precisely regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). nih.govucl.ac.ukbiorxiv.orgduke.edu GEFs promote the activation of LET-60 by catalyzing the exchange of GDP for GTP. nih.govucl.ac.ukbiorxiv.org Conversely, GAPs negatively regulate LET-60 by enhancing its intrinsic GTPase activity, thereby accelerating the hydrolysis of GTP to GDP and promoting inactivation. nih.govuzh.chbiorxiv.org The balance between the activities of GEFs and GAPs is critical for controlling the duration and intensity of LET-60 signaling in response to upstream cues. nih.govbiorxiv.org Dysregulation of this balance through mutations in let-60 or its regulatory proteins can lead to developmental defects or contribute to cellular transformation, analogous to the role of Ras mutations in human cancers. nih.govalliancegenome.orgnih.govoup.com
Interactions with Guanine Nucleotide Exchange Factors (GEFs)
GEFs play a pivotal role in initiating signaling cascades mediated by small GTPases. They function by promoting the release of GDP from the GTPase, allowing the more abundant GTP in the cellular environment to bind, thereby switching the GTPase to its active conformation. nih.govucl.ac.ukbiorxiv.org
SOS-1 and its Role in this compound Activation
In C. elegans, SOS-1 is a well-characterized GEF that acts upstream of LET-60. ucl.ac.ukembopress.orgnih.govbiorxiv.org SOS-1 is the ortholog of the mammalian Son-of-Sevenless (SOS) protein, a key activator of Ras in receptor tyrosine kinase pathways. ucl.ac.ukembopress.orgnih.govbiorxiv.org In the context of vulval induction, for example, the activation of the LET-23 epidermal growth factor receptor (EGFR) leads to the recruitment of the adaptor protein SEM-5 (homolog of mammalian Grb2). nih.govucl.ac.ukresearchgate.netfrontiersin.org SEM-5, in turn, recruits SOS-1 to the plasma membrane, bringing it into proximity with membrane-localized LET-60. ucl.ac.ukbiorxiv.orgcore.ac.uk At the membrane, SOS-1 catalyzes the exchange of GDP for GTP on LET-60, leading to its activation and the subsequent propagation of the signal through the downstream MAPK cascade. ucl.ac.ukresearchgate.netfrontiersin.org Studies using RNA interference have demonstrated that SOS-1 is essential for multiple LET-60-dependent signaling events downstream of various receptor tyrosine kinases, including LET-23 EGFR and EGL-15 FGFR. embopress.orgnih.gov However, evidence also suggests the existence of SOS-1-independent pathways that can activate LET-60 signaling in certain contexts, indicating potential roles for other, as yet unidentified, GEFs or alternative activation mechanisms. embopress.orgnih.gov
Interactions with GTPase-Activating Proteins (GAPs)
GAPs are crucial negative regulators that serve to attenuate signaling by promoting the inactivation of small GTPases. They achieve this by stimulating the intrinsic GTP hydrolysis activity of the GTPase, converting the bound GTP back to GDP. nih.govuzh.chbiorxiv.orgnih.gov C. elegans possesses a family of RasGAPs, including GAP-1, GAP-2, and GAP-3, which collectively regulate LET-60 activity in a context-dependent manner. nih.govnih.gov
GAP-1 and GAP-2 in Modulating this compound Activity
GAP-1 is a primary negative regulator of LET-60, particularly well-studied for its role in vulval development. uzh.chuniprot.orgalliancegenome.org GAP-1 functions by enhancing the intrinsic GTPase activity of LET-60, thereby reducing the levels of active, GTP-bound LET-60 and limiting the duration and intensity of the signal. uzh.chuniprot.org Genetic studies have shown that loss-of-function mutations in gap-1 can suppress phenotypes associated with reduced LET-60 activity, highlighting its inhibitory role in the pathway. uzh.chmolbiolcell.orgoup.com GAP-1 is orthologous to the mammalian GAP1 subfamily of GAPs and has been shown to target not only Ras but also other related small GTPases like Rap1 and Rap2. biorxiv.org
GAP-2 is another significant RasGAP in C. elegans that modulates LET-60 activity. nih.gov While GAP-1 is a key regulator in vulval induction, GAP-2 plays a more prominent role in regulating LET-60 function in other developmental contexts, such as the development of the excretory duct. nih.govduke.edu Research indicates that different combinations of RasGAPs (GAP-1, GAP-2, and GAP-3) are utilized to fine-tune the repression of LET-60 signaling depending on the specific cell type or developmental process. nih.gov For instance, GAP-2's interaction with LET-60 is particularly important in excretory duct development but less so during vulval induction. nih.govduke.edu Natural genetic variants in gap-2 have been identified that lead to reduced GAP-2 activity, impacting the regulation of LET-60 and influencing downstream phenotypes, including neuroendocrine gene expression and foraging behavior. nih.gov GAP-2 is the ortholog of the mammalian SynGAP family member, disabled homolog 2-interacting protein (DAB2IP). nih.gov
Differential Regulation by GAPs in Specific Developmental Contexts
The activity of LET-60/Ras is negatively regulated by multiple Ras GTPase-activating proteins (RasGAPs) encoded in the C. elegans genome wikipedia.org. Different combinations of these GAPs are utilized to repress LET-60 RAS signaling depending on the specific cellular context wikipedia.org. This differential regulation allows for fine-tuning of Ras signaling in various developmental processes wikipedia.org.
For instance, GAP-3 is identified as a predominant negative regulator of RAS during meiotic progression in germ cells wikipedia.orgfishersci.fi. In contrast, GAP-1 serves as the key inhibitor of RAS during vulval induction wikipedia.org16streets.com. In other tissues, such as sex myoblasts or chemosensory neurons, multiple RasGAPs, including GAP-1, GAP-2, and GAP-3, may act in concert to regulate LET-60 signaling wikipedia.org. Studies have also suggested that LET-60 interaction with GAP-2 regulates its function in excretory duct development but not during vulval induction researchgate.netwikipedia.org. This tissue-specific utilization of GAPs highlights a mechanism for achieving diverse developmental outcomes from a conserved signaling pathway wikipedia.org.
Effector Binding and Downstream Signaling Initiation
Upon activation by GTP binding, LET-60/Ras interacts with downstream effector proteins, initiating diverse signaling cascades that ultimately lead to specific cellular responses americanelements.comguidetopharmacology.orgciteab.com. The core effector-binding domain of LET-60 shares high identity with human Ras proteins, underscoring the conservation of this interaction mechanism guidetopharmacology.org.
Direct and Indirect Effector Interactions
LET-60 engages with several effector proteins to propagate downstream signals americanelements.comciteab.com. One of the best-studied direct effectors is LIN-45/Raf, a serine/threonine kinase that is the initial component of the canonical MAPK (Mitogen-Activated Protein Kinase) cascade (LET-60/Ras > LIN-45/Raf > MEK-2 > SUR-1/MPK-1/ERK) americanelements.com16streets.comguidetopharmacology.orgwikipedia.orgebi.ac.uknih.govmims.com. This pathway is crucial for processes like vulval induction wikipedia.orgnih.gov.
Beyond the canonical Raf pathway, LET-60 also interacts with other effectors, including RGL-1, a RalGEF (Ral Guanine Nucleotide Exchange Factor), which activates the small GTPase RAL-1 16streets.comguidetopharmacology.orgciteab.comebi.ac.uknih.govnih.gov. The RGL-1-RAL-1 pathway operates in parallel to the Raf pathway and contributes to developmental decisions, such as the specification of secondary vulval precursor cell fates guidetopharmacology.orgciteab.comnih.gov.
LET-60's influence extends to other pathways indirectly through these primary effectors and downstream components. For instance, the MAPK cascade ultimately regulates transcription factors like LIN-1 and LIN-31 guidetopharmacology.org. While direct binding partners like Raf, RalGEF, and PI3K are key for oncogenic Ras in mammals, C. elegans provides a simplified system to study these interactions 16streets.comciteab.com.
Research findings highlight the importance of these interactions. For example, mutationally activated LET-60 can activate RGL-1, and specific mutations in LET-60 can differentially impair interaction with effectors like RalGEF and Raf guidetopharmacology.org.
Effector Switching Mechanisms
A critical aspect of LET-60 signaling is the ability to switch between different effectors, allowing a single Ras protein to elicit distinct cellular outcomes in response to varying signals or in different cellular contexts guidetopharmacology.orgebi.ac.uknih.govnih.gov. This effector switching is particularly evident during C. elegans vulval patterning guidetopharmacology.orgebi.ac.uknih.gov.
During vulval development, the EGF signal from the anchor cell activates LET-60/Ras in the vulval precursor cells (VPCs) wikipedia.orgnih.gov. Initially, LET-60 primarily signals through the LIN-45/Raf pathway to promote primary (1°) vulval cell fate guidetopharmacology.orgnih.gov. However, in neighboring VPCs destined for secondary (2°) fate, LET-60 switches its effector usage to the RGL-1-RAL-1 pathway guidetopharmacology.orgnih.gov. This switch contributes to the induction of 2° fate, often in conjunction with Notch signaling guidetopharmacology.orgciteab.comnih.gov.
The mechanism of effector switching is thought to involve several factors, including the differential expression and localization of effectors and regulators within the VPCs guidetopharmacology.orgnih.gov. For example, the expression of RAL-1 can become restricted to presumptive 2° cells following initial induction guidetopharmacology.org. Additionally, the presence of proteins like LIP-1/ERK phosphatase in presumptive 2° cells can quench the Raf-mediated signal, favoring the alternative RGL-1-RAL-1 pathway guidetopharmacology.orgnih.gov. This dynamic reallocation of Ras signaling output through effector switching is a crucial strategy for achieving precise cell fate specification during development guidetopharmacology.orgnih.gov.
Post-Translational Modifications and Their Impact on this compound Function
Post-translational modifications (PTMs) are crucial regulatory mechanisms that alter protein function, localization, stability, and interactions after synthesis metabolomicsworkbench.org. This compound, like its mammalian counterparts, is subject to various PTMs that significantly impact its activity and role in signaling nih.govthermofisher.comuni.lu.
Redox Regulation of this compound Activity
Redox state, influenced by reactive oxygen species (ROS), plays a role in regulating LET-60/Ras activity, particularly through modifications of specific cysteine residues fishersci.co.ukguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. Studies in C. elegans have shown that both mitochondrial and cytoplasmic ROS can affect the activity of a gain-of-function let-60 mutant fishersci.co.ukguidetopharmacology.orgguidetopharmacology.org.
A key redox-sensitive residue in LET-60 is Cysteine 118 (C118), analogous to a site identified in mammalian Ras fishersci.co.ukguidetopharmacology.orgguidetopharmacology.org. Oxidation of C118 by cytoplasmic hydrogen peroxide (H2O2) has been shown to inhibit LET-60 activity fishersci.co.ukguidetopharmacology.orgguidetopharmacology.org. This is supported by experiments where mutations mimicking oxidation (C118D) inhibit LET-60 activity, while mutations preventing oxidation (C118S) stimulate it fishersci.co.ukguidetopharmacology.orgguidetopharmacology.org.
The source of cytoplasmic H2O2 regulating LET-60 can be the dismutation of mitochondrial and/or cytoplasmic superoxide (B77818) fishersci.co.ukguidetopharmacology.org. This redox-mediated inhibition of LET-60 appears to act, at least in part, through pathways independent of MPK-1 phosphorylation fishersci.co.ukguidetopharmacology.orgguidetopharmacology.org. These findings highlight redox regulation as a significant modulator of LET-60 function in developmental processes like vulval development fishersci.co.ukguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org.
Here is a table summarizing the effect of C118 mutations on LET-60 activity:
| Mutation | Effect on C118 | Effect on LET-60 Activity (gain-of-function mutant) | Reference |
| C118S | Mimics non-oxidizable cysteine | Stimulates activity | fishersci.co.ukguidetopharmacology.orgguidetopharmacology.org |
| C118D | Mimics strongly oxidized cysteine | Inhibits activity | fishersci.co.ukguidetopharmacology.orgguidetopharmacology.org |
Other Modifying Enzymes and Pathways (e.g., Sumoylation)
Besides redox regulation, LET-60 and its associated signaling pathway components are subject to other post-translational modifications, including farnesylation and sumoylation nih.govthermofisher.comuni.luuni.lumetabolomicsworkbench.org.
Farnesylation is a crucial lipid modification that occurs at the C-terminus of Ras proteins, including LET-60, at a conserved CAAX motif nih.govthermofisher.com. This modification involves the addition of a farnesyl isoprenoid, which is essential for membrane anchoring and proper localization of Ras, thereby facilitating its interaction with upstream regulators and downstream effectors at the membrane nih.gov.
Sumoylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, is another regulatory PTM labsolu.caherts.ac.ukfishersci.pt. While the direct sumoylation of LET-60 itself is an area of ongoing research, components of the LET-60 signaling pathway are known to be sumoylated, influencing signaling outcomes uni.lumetabolomicsworkbench.org. For example, BET-1 has been characterized as a Sumo-dependent attenuator of LET-60-mediated signaling uni.lu. Furthermore, the SUMO pathway components, such as SMO-1 (the SUMO protein) and UBA-2 (a SUMO-activating enzyme), interact genetically with synMuv genes that inhibit Ras-induced vulval development metabolomicsworkbench.org. LIN-1, a transcription factor negatively regulated by the LET-60/MAPK pathway, is also a known sumoylation target, and its sumoylation can promote transcriptional repression metabolomicsworkbench.org. These findings suggest that sumoylation plays a role in modulating the intensity and outcome of LET-60 signaling, particularly in developmental contexts like vulval development metabolomicsworkbench.org.
Here is a table summarizing some post-translational modifications relevant to LET-60 function:
| Modification | Description | Impact on LET-60/Pathway | Relevant Proteins/Components |
| Farnesylation | Addition of farnesyl isoprenoid to C-terminus (CAAX motif) | Essential for membrane localization and signaling | LET-60 |
| Redox Regulation | Oxidation of specific cysteine residues (e.g., C118) by ROS | Can inhibit LET-60 activity | LET-60, ROS (H2O2, superoxide), SOD-1, SOD-2 |
| Sumoylation | Covalent attachment of SUMO protein | Modulates signaling intensity and outcome; affects pathway components | BET-1, LIN-1, SMO-1, UBA-2, other SUMO pathway enzymes |
Cellular and Subcellular Dynamics of Let 60 Protein
Spatiotemporal Expression Patterns of let-60 Gene
The expression of the let-60 gene is dynamically regulated across developmental stages and within specific cell types, reflecting its widespread involvement in C. elegans development and homeostasis.
Broad Tissue Expression during Larval Development
Studies utilizing let-60 transcriptional reporters have demonstrated broad expression of the gene during C. elegans larval development. micropublication.orgnih.gov Consistent with this, analyses of tagged endogenous mNeonGreen::LET-60 have shown the protein to be broadly present across various tissues throughout the animal during development. biorxiv.orgresearchgate.net Specifically, let-60 expression has been detected in neural, muscle, and hypodermal lineages. alliancegenome.org Further detailed examination using reporter constructs revealed expression in vulval precursor cells, sex myoblasts, cell lineages of the somatic gonad, germline cells (observed with GFP constructs), the hypodermis, muscle, and the nervous system. nih.gov
Cell-Type Specific Transcriptional Regulation
While generally widespread, the expression levels of LET-60 can exhibit variation in different cell types, contributing to the specificity of Ras signaling outcomes. researchgate.net Notably, during vulval precursor cell (VPC) induction, LET-60 levels were found to be significantly higher in the 1° VPCs compared to the 2° and 3° VPCs, correlating with the distinct signaling requirements for these cell fates. nih.gov Expression is specifically noted in structures such as head neurons, pharyngeal cells, vulval cells, and vulval precursor cells. alliancegenome.org High levels of intracellular mNG::LET-60 accumulation have been observed in the spermatheca and in neurons associated with the nerve ring. researchgate.net Research involving microarray experiments has also identified specific genes whose transcription is regulated upon the expression of activated LET-60 during early larval development, highlighting the downstream transcriptional impact of LET-60 signaling in a context-dependent manner. researchgate.netplos.org
Subcellular Localization and Compartmentalization of LET-60 Protein
The function of LET-60 is intimately tied to its subcellular localization, which dictates its interactions with upstream regulators, downstream effectors, and other cellular components. Endogenous this compound concentrates in distinct subcellular compartments, including the plasma membrane, intracellular regions (cytosol), nucleus, and nucleolus. nih.govresearchgate.net Prior to studies utilizing fluorescent protein knock-ins, the precise localization of endogenous this compound in C. elegans was not fully characterized. micropublication.orgnih.gov
Plasma Membrane Association and Activation Platforms
Ras proteins, including LET-60, are classically understood to function as key signaling molecules at the plasma membrane. nih.govresearchgate.net This localization is critical for their interaction with activated receptor tyrosine kinases, such as the EGF receptor LET-23, which is preferentially localized to the basolateral membranes of vulval precursor cells and activates LET-60. scbt.com The C-terminus of LET-60 contains a CAAX motif, which undergoes post-translational modification involving the addition of a farnesyl isoprenoid, a crucial step for its membrane association. micropublication.orgnih.gov Plasma membrane localization has been observed for tagged endogenous mNG::LET-60 in various tissues where LET-60/Ras is known to function, including the germline, body wall muscle cells, and hypodermal seam cells. researchgate.net The plasma membrane and cell cortex are also listed as cellular component annotations for LET-60. uniprot.orgalliancegenome.org Activation of Ras can be facilitated by docking proteins like SEM-5 (the Grb2 ortholog), which recruit guanine (B1146940) nucleotide exchange factors (GEFs) such as Sos to the plasma membrane, thereby promoting the exchange of GDP for GTP on Ras. ucl.ac.uk
Intracellular Cytosolic Distribution
Beyond the plasma membrane, this compound is also found distributed within the intracellular cytosolic compartment of cells. researchgate.net Studies using mNG::LET-60 have revealed strong localization to the intracellular cytosolic region in a variety of cell types. nih.govresearchgate.net Enriched intracellular mNG::LET-60 signal has been detected in neurons associated with the nerve ring and at high levels in the adult spermatheca. researchgate.net This significant cytosolic pool is consistent with findings from subcellular fractionation studies in vertebrate cells, where the majority of endogenous Ras has been found in the cytosol. nih.gov The presence of LET-60 in the cytosol suggests potential roles or regulatory mechanisms occurring outside the immediate vicinity of the plasma membrane.
Nuclear and Nucleolar Localization
Intriguingly, this compound has also been observed to concentrate within the nucleus and nucleolus. nih.govresearchgate.net During the early stages of vulval precursor cell induction, mNG::LET-60 was found to be largely localized within the nucleus of the anchor cell. nih.gov Nucleolar localization of mNG::LET-60 signal has also been noted in some intestinal cells. nih.gov While the precise mechanisms and functional significance of direct nuclear and nucleolar localization of LET-60 are areas of ongoing investigation, it is known that downstream components of the Ras pathway, such as the MAPK MPK-1, undergo cytosol-to-nuclear translocation upon activation in various tissues, including VPCs and the germline, to regulate nuclear targets. biologists.combiologists.com Furthermore, LET-60 has been implicated in inducing nuclear condensation in certain contexts. uniprot.org These observations suggest potential direct or indirect roles for LET-60 in regulating nuclear events.
| Protein Name | Organism | Identifier Type | Identifier |
| LET-60 (Ras protein let-60) | C. elegans | UniProt Accession | P22981 |
| NCBI Gene ID | 178104 | ||
| RAP-1 (Ras protein RAP-1) | C. elegans | UniProt Accession | Q20674 |
| LIN-45 (Raf protein lin-45) | C. elegans | UniProt Accession | Q09233 |
| MPK-1 (MAP kinase mpk-1) | C. elegans | UniProt Accession | P41811 |
| LET-23 (EGFR) | C. elegans | UniProt Accession | P24348 |
| BAR-1 (Beta-catenin BAR-1) | C. elegans | UniProt Accession | Q17316 |
| RSU-1 (Ras suppressor protein 1) | C. elegans | UniProt Accession | Q9XTY5 |
| SEM-5 (Adapter protein SEM-5) | C. elegans | UniProt Accession | P34681 |
| SOS-1 (Guanine nucleotide exchange factor SOS-1) | C. elegans | UniProt Accession | O17686 |
| PLC210 (Phosphoinositide-specific phospholipase C) | C. elegans | UniProt Accession | O17841 |
| DAF-2 (Insulin receptor DAF-2) | C. elegans | UniProt Accession | Q18911 |
| AGE-1 (Phosphatidylinositol 3-kinase regulatory subunit) | C. elegans | UniProt Accession | Q02320 |
| DAF-16 (Forkhead transcription factor DAF-16) | C. elegans | UniProt Accession | O16290 |
| PXF-1 (Guanine nucleotide exchange factor PXF-1) | C. elegans | UniProt Accession | Q9XTY4 |
| LIN-3 (Epidermal growth factor LIN-3) | C. elegans | UniProt Accession | P34680 |
| ATN-1 (Alpha-actinin) | C. elegans | UniProt Accession | Q22428 |
| FLI-1 (Fli-1 protein) | C. elegans | UniProt Accession | Q9XW29 |
Note: PubChem CIDs are typically assigned to chemical compounds. Proteins are generally identified by accession numbers in protein databases like UniProt or gene identifiers in databases like NCBI Gene or WormBase.
Dynamic Redistribution During Cellular Processes
The subcellular localization of LET-60 is not static but undergoes dynamic changes essential for its diverse functions in C. elegans development and homeostasis. While LET-60 is broadly expressed across various tissues, it exhibits distinct concentrations in specific subcellular compartments, highlighting a regulated distribution pattern nih.gov. These compartments include the nucleolus, nucleus, intracellular regions, and the plasma membrane nih.gov.
Detailed research findings have illuminated the dynamic behavior of LET-60 during key cellular processes, particularly during vulval development and in the germline.
Vulval Induction: During vulval induction, a process initiated by EGF signaling from the uterine anchor cell to the underlying vulval precursor cells (VPCs), LET-60 plays a crucial role in determining vulval cell fates nih.govnih.gov. Analysis of mNeonGreen (mNG)-tagged LET-60 revealed its presence at low levels in the uterine anchor cell. Interestingly, during the early stages of VPC induction, mNG::LET-60 is largely found within the anchor cell nucleus nih.gov. As vulval induction progresses, strong intracellular accumulation of mNG::LET-60 is observed in the VPCs, where it is functionally active in inducing VPC fate nih.gov. This dynamic shift in localization from the anchor cell nucleus to the VPC cytoplasm underscores a spatial and temporal regulation critical for proper signal transmission in this developmental pathway. The upstream EGF receptor, LET-23, which activates LET-60, is itself subject to regulated localization, with the LIN-2/7/10 protein complex being required for its basolateral localization in VPCs ontosight.ai. LIN-7, a component of this complex, has been shown to colocalize with LET-23 on the basolateral membrane of VPCs, suggesting a coordinated spatial organization of the signaling components ontosight.ai. The timing of cell fate decisions during vulval development is also intertwined with the cell cycle, and Ras-mediated induction of the primary vulval fate can occur before the completion of VPC S phase citeab.com.
Germline Development: In the germline, LET-60 localization is also dynamically regulated. mNG::LET-60 localizes prominently to the plasma membranes of germ cells nih.gov. It is also found to be abundant in the intracellular region of gonadal sheath cells nih.gov. The levels of endogenous LET-60 in mitotic germ cells and early meiotic cells are influenced by the RNA-binding protein PUF-8. Loss of PUF-8 function leads to the accumulation of LET-60 in these cells, indicating that PUF-8 plays a role in regulating LET-60 levels, likely through post-transcriptional mechanisms guidetopharmacology.orgresearchgate.net.
Other Tissues: Beyond vulval and germline development, LET-60 exhibits specific localization patterns in other tissues, consistent with its widespread functions. It localizes to the plasma membranes of body wall muscle cells and seam cells in larvae nih.gov. Prominent localization has also been observed in neurons associated with the nerve ring nih.gov.
Summary of Observed LET-60 Localization:
| Cell Type / Tissue | Subcellular Localization | Cellular Process Involved (Examples) |
| Broad Tissue Distribution | Nucleolus, Nucleus, Intracellular Region, Plasma Membrane | General cellular functions, Development, Homeostasis |
| Uterine Anchor Cell | Low levels, largely nuclear (early VPC induction) | Initiation of Vulval Induction |
| Vulval Precursor Cells (VPCs) | Strong intracellular accumulation | Vulval Fate Specification |
| Germ Cells | Plasma membrane | Germline Development, Meiotic Progression |
| Gonadal Sheath Cells | Abundant intracellular | Germline Development |
| Body Wall Muscle Cells | Plasma membrane | Muscle Differentiation, Muscle Membrane Extension |
| Seam Cells (Larvae) | Plasma membrane | Hypodermal Development |
| Neurons (Nerve Ring) | Prominent localization | Chemotaxis, Axon Outgrowth, Learning and Memory, Olfaction |
Detailed Research Findings on Dynamic Aspects:
Research using the mNG::LET-60 knock-in allele has been instrumental in visualizing the endogenous protein's localization dynamics nih.gov. While this tag can interfere with some LET-60 functions, it largely appears to reflect normal localization patterns in contexts like VPC fate induction nih.gov. The observation of LET-60 enrichment in the anchor cell nucleus during early vulval signaling suggests a potential, though not yet fully understood, role for nuclear LET-60 in initiating or modulating the inductive signal nih.gov. The subsequent strong presence in the VPC cytoplasm aligns with the established role of cytoplasmic and membrane-associated Ras in activating downstream signaling cascades like the RTK-Ras-ERK pathway nih.govwikipedia.org.
The regulation of LET-60 levels by PUF-8 in the germline highlights a post-transcriptional mechanism influencing the amount of this compound available in specific cell types, thereby potentially impacting the signaling output and cell fate decisions in the germline guidetopharmacology.org.
The precise mechanisms governing the dynamic redistribution of LET-60 between these compartments, including the signals or protein interactions that trigger translocation, remain active areas of research. However, the observed patterns clearly demonstrate that spatial control of LET-60 is a critical layer of regulation for its diverse biological activities.
Roles of Let 60 Protein in C. Elegans Development and Physiology
Specification of Vulval Cell Fates
Vulval development in C. elegans is a well-established model for studying cell fate specification through intercellular signaling. The vulva arises from a set of six multipotent vulval precursor cells (VPCs), P3.p through P8.p, located in the ventral epidermis. nih.govumassmed.edu These VPCs have the potential to adopt one of three fates: primary (1°), secondary (2°), or tertiary (3°). nih.govumassmed.edu The invariant pattern of vulval cell fates (3°-3°-2°-1°-2°-3° for P3.p-P8.p) is determined by signals from the overlying anchor cell (AC) of the somatic gonad and lateral signals between the VPCs themselves. nih.govnih.gov The LET-60 protein is a central component of the signaling pathway initiated by the anchor cell that specifies vulval cell fates. micropublication.orgnih.gov
Core Components of the RTK-Ras-MAPK Pathway in Vulval Induction (LET-23/EGFR, LIN-3/EGF, SEM-5, SOS-1, LIN-45/Raf, MEK-2, MPK-1/ERK, LIN-1/ETS)
Vulval induction is primarily driven by the RTK-Ras-MAPK signaling pathway, in which LET-60 acts as a crucial relay. The anchor cell secretes LIN-3, an EGF-like growth factor, which acts as the inductive signal. nih.govplos.orgresearchgate.net LIN-3 binds to and activates the LET-23 receptor tyrosine kinase (EGFR) on the surface of the VPCs. nih.govplos.orgresearchgate.net Activated LET-23 recruits the adaptor protein SEM-5 (homolog of mammalian Grb2) and the guanine (B1146940) nucleotide exchange factor SOS-1 (homolog of mammalian Sos). wormbook.orgnih.govresearchgate.netnih.govmolbiolcell.org This complex facilitates the activation of LET-60 by promoting the exchange of GDP for GTP. wormbook.orgnih.gov GTP-bound, activated LET-60 then initiates a kinase cascade: it binds to and activates LIN-45 (homolog of mammalian Raf), which phosphorylates and activates MEK-2 (homolog of mammalian MEK). wormbook.orgnih.govresearchgate.netnih.gov Activated MEK-2, in turn, phosphorylates and activates MPK-1 (also known as SUR-1, homolog of mammalian ERK MAPK). wormbook.orgnih.govresearchgate.netnih.govnih.gov MPK-1 is the terminal kinase in this cascade and phosphorylates various downstream targets, including the transcription factor LIN-1 (an ETS domain protein), to regulate gene expression and determine cell fate. nih.govbiologists.com Loss-of-function mutations in genes encoding components of this pathway, including let-60, typically result in a vulvaless (Vul) phenotype, where VPCs fail to adopt vulval fates. nih.govresearchgate.net Conversely, gain-of-function mutations in let-60 can lead to a multivulva (Muv) phenotype, where too many VPCs adopt vulval fates. researchgate.netnih.govnih.gov
Primary, Secondary, and Tertiary Vulval Precursor Cell Fate Determination
The differential response of VPCs to the inductive signal from the anchor cell, mediated by the RTK-Ras-MAPK pathway, determines their fates. The VPC closest to the anchor cell, P6.p, receives the highest concentration of LIN-3. nih.govuzh.ch This strong inductive signal leads to high activation of the LET-60 pathway in P6.p, specifying the 1° fate. nih.govmdpi.com The 1° cell then signals to its neighbors, P5.p and P7.p, via lateral signaling mediated by the LIN-12 Notch pathway. nih.govnih.govmdpi.com This lateral signal, in conjunction with a lower level of inductive signal, specifies the 2° fate in P5.p and P7.p. nih.govnih.govmdpi.com The remaining VPCs (P3.p, P4.p, and P8.p) are further away from the anchor cell and receive little to no inductive signal. nih.govnih.gov In the absence of significant RTK-Ras-MAPK activation, these cells adopt the default 3° fate, typically fusing with the surrounding hypodermis. nih.govumassmed.edunih.gov The level of LET-60/Ras activity is higher in the 1° VPCs compared to the 2° and 3° VPCs during induction, consistent with its role in specifying the 1° fate. micropublication.org
Interplay with Lateral Signaling Pathways (e.g., LIN-12/Notch)
The RTK-Ras-MAPK pathway initiated by the anchor cell signal interacts with the LIN-12/Notch lateral signaling pathway to pattern the vulva. nih.govmdpi.comwikipathways.org While the inductive signal activates the LET-60 pathway to promote the 1° fate in P6.p, the activated 1° cell produces ligands that activate LIN-12 on the adjacent VPCs (P5.p and P7.p). nih.govmdpi.combiologists.com LIN-12 activation is necessary for these cells to adopt the 2° fate. mdpi.combiologists.com There is also evidence of mutual antagonism between the two pathways; for instance, activation of the LET-23/EGFR pathway in the presumptive 1° cell can lead to the internalization and degradation of LIN-12/Notch. mdpi.com Conversely, LIN-12 signaling in the presumptive 2° cells can inhibit the RTK-Ras-MAPK cascade. mdpi.com This interplay ensures the precise spatial pattern of 1°, 2°, and 3° cell fates.
Regulation of Germline Development and Morphogenesis
Beyond its well-characterized role in vulval development, the this compound also plays a significant role in the development and morphogenesis of the C. elegans germline. micropublication.orgthebiogrid.orgnih.gov
Control of Meiotic Progression
LET-60, as a component of the Ras-MAPK pathway (specifically involving LIN-45, MEK-2, and MPK-1), is required for proper meiotic progression in the germline. thebiogrid.orgresearchgate.netbiologists.complos.org Germ cells in the distal gonad are in the mitotic cell cycle. As they move proximally, they enter meiosis and arrest in the pachytene stage of prophase I for an extended period. biologists.com Exit from pachytene and subsequent meiotic progression are dependent on the function of the Ras-MAPK cascade, including LET-60. thebiogrid.orgresearchgate.netbiologists.complos.org Mutations in let-60, mek-2, or mpk-1 can prevent germline nuclei from exiting pachytene. biologists.com This indicates that LET-60-mediated signaling is essential for the transition from pachytene to diakinesis and the continuation of meiosis. biologists.complos.org The Ras-MAPK pathway is thought to regulate the expression of genes that are critical for this meiotic transition. plos.org
LET-60 also appears to be involved in germline morphogenesis and the organization of the rachis, the syncytial core of the germline. micropublication.orgresearchgate.netnih.govresearchgate.net Mutations in let-60 can disrupt rachis organization. researchgate.netnih.gov Genetic interactions suggest that LET-60 may act together with proteins like FLI-1 (Flightless-1), which is involved in cytoplasmic actin regulation, to control germline morphogenesis. researchgate.netnih.gov
Germ Cell Apoptosis Regulation (CEP-1/p53-dependent)
LET-60/Ras signaling plays a role in regulating germ cell apoptosis, particularly in response to DNA damage. Increased activation of the Ras pathway, specifically through the ERK orthologue MPK-1, enhances CEP-1-dependent DNA damage-induced apoptosis in meiotic, late-stage pachytene germ cells. nih.govnih.govresearchgate.net MPK-1 is essential for DNA damage-induced germ cell apoptosis. nih.govnih.gov
Research indicates that MPK-1 signaling controls the apoptotic competency of germ cells by limiting CEP-1 protein expression to cells in late pachytene. nih.govnih.gov This restriction is crucial to prevent apoptosis in earlier-stage cells where meiotic recombination occurs. nih.govnih.gov The regulation of CEP-1 expression by MPK-1 signaling involves the translational repressor GLD-1, as well as a GLD-1-independent mechanism. nih.govnih.gov MPK-1 becomes phosphorylated and activated upon exposure to ionizing radiation in late pachytene germ cells. nih.govnih.gov Furthermore, studies suggest a potential direct interaction between MPK-1 and CEP-1. nih.govnih.gov
Gain-of-function mutations in let-60 lead to increased germ cell apoptosis that is dependent on both cep-1 and egl-1. nih.govresearchgate.net This enhanced apoptosis in let-60 gain-of-function mutants is also reliant on CED-4 activity, indicating its utilization of the canonical CED apoptotic pathway. biorxiv.org The insulin/IGF-1 signaling pathway has been shown to promote Ras signaling in the germline and is necessary for amplifying LET-60/Ras signals that stimulate MPK-1 phosphorylation and increase damage-induced apoptosis. sickkids.ca
Here is a summary of key components involved in LET-60-mediated germ cell apoptosis:
| Component | Role in Germ Cell Apoptosis Regulation (CEP-1/p53-dependent) |
| LET-60/Ras | Enhanced activation increases CEP-1-dependent apoptosis. nih.govnih.govresearchgate.net |
| MPK-1 (ERK) | Required for DNA damage-induced apoptosis; restricts CEP-1 expression. nih.govnih.gov |
| CEP-1 (p53) | Required for apoptosis induction in response to DNA damage. nih.govnih.gov |
| GLD-1 | Translational repressor of CEP-1, regulated by MPK-1 signaling. nih.govnih.gov |
| EGL-1 | BH3 only protein, involved in enhanced apoptosis in let-60(gf) mutants. nih.govresearchgate.net |
| CED-4 | Required for increased germ cell death in let-60(gf) mutants. biorxiv.org |
| Insulin/IGF-1 pathway | Promotes Ras signaling, amplifies LET-60 signals. sickkids.ca |
Contributions to Early Larval Development and Viability
LET-60 function is critical for survival during the early larval stages, specifically L1 and L2. nih.govresearchgate.net A significant contribution of LET-60 to early larval viability is its essential role in the development and differentiation of the excretory duct cell. nih.govresearchgate.netnih.govuzh.chdiva-portal.org Disruptions in the excretory duct cell, caused by loss of LET-60 function, result in a characteristic rod-like lethal phenotype in early larvae due to defective osmoregulation. nih.govresearchgate.netnih.govuzh.chdiva-portal.org Null mutations in let-60 lead to lethality because the excretory duct fails to form. diva-portal.org
Excretory Duct Cell Fate and Differentiation
The specification and differentiation of the excretory duct cell are regulated by the LET-60/Ras protein. nih.govnih.govuzh.ch LET-60 operates within the canonical EGF-Ras-ERK signaling pathway to promote the excretory duct cell fate. nih.gov Mutants in genes upstream or downstream of let-60 in this pathway, such as lin-3 (EGF), also exhibit the rod-like lethal phenotype associated with excretory system defects. nih.gov
Ras signaling is involved in influencing cell positions, determining the fate between the duct and G1 pore cells, and promoting the subsequent morphogenesis and differentiation of the duct. nih.gov In wild-type animals, two cells possess the potential to become the excretory duct cell, but typically only one adopts this fate. diva-portal.org In the absence of functional LET-60, neither of these cells differentiates into the excretory duct cell, preventing the formation of the excretory duct and leading to larval death. diva-portal.org Conversely, gain-of-function mutations in let-60 can cause both potential cells to adopt the excretory duct fate, resulting in the formation of two duct cells, a condition that does not impair viability. diva-portal.org RAP-1, a protein closely related to Ras, also acts as a positive regulator in this process; activated RAP-1 can similarly induce the duplication of excretory duct cells, mirroring the effect of activated let-60. biorxiv.org Negative regulation of LET-60 signaling during excretory duct cell specification is primarily mediated by the Ras GTPase activating proteins GAP-1 and GAP-2. uzh.ch
Table illustrating the effect of let-60 activity on excretory duct cell fate:
| let-60 Activity Level | Excretory Duct Cell Fate Outcome | Viability |
| Wild-type | One cell adopts excretory duct fate. diva-portal.org | Viable |
| Loss-of-function | Neither cell adopts excretory duct fate; duct absent. diva-portal.org | Larval Lethality diva-portal.org |
| Gain-of-function | Both cells adopt excretory duct fate; two ducts. diva-portal.org | Viable |
Influence on Muscle Development and Function
LET-60/Ras protein influences both muscle differentiation and sex myoblast migration. nih.govalliancegenome.org Expression studies show that let-60 is present in muscle lineages. thebiogrid.orgalliancegenome.org
Activation of the LET-60/Ras pathway, particularly through its downstream effector MAPK, has been shown to induce the degradation of reporter proteins in muscle tissue. embopress.org This degradation appears distinct from that triggered by starvation or denervation and does not seem to involve the proteasome. embopress.org The activity of the Ras pathway via MAPK is necessary for initiating this muscle protein degradation. embopress.org Further research indicates that the Ras-Raf-MEK-MAPK signaling cascade regulates muscle protein degradation through autophagy. tandfonline.com Activating the LET-60 effector LIN-45 (Raf) or expressing an active form of MPK-1 is sufficient to induce this degradation. tandfonline.com GLA-3, a protein that interacts with MPK-1 and acts as a negative regulator of MPK-1 signaling, also appears to be involved in regulating muscle protein degradation. tandfonline.com Activation of the EGL-15 FGF receptor by mutations affecting its negative regulator also causes degradation dependent on EGL-15, its ligands (EGL-17 and LET-756), and components of the Ras pathway. tandfonline.com
RSU-1 has been found to work in conjunction with LET-60/Ras to regulate the bundling of actin filaments in vulval muscle cells. oup.com Maintaining proper levels of LET-60/Ras is essential for the normal cellular structure and actin bundling in vm1 vulval muscles. oup.com RSU-1 acts to inhibit the activity of LET-60/Ras in this context. oup.com Alpha-actinin (ATN-1) functions as a downstream effector in the RSU-1-mediated signaling pathway that promotes F-actin bundling. oup.com
Muscle Differentiation
LET-60/Ras protein is a regulator of muscle differentiation. nih.govalliancegenome.org Its expression in muscle lineages underscores its involvement in this process. thebiogrid.orgalliancegenome.org As mentioned previously, the LET-60/Ras pathway, acting through MAPK, is implicated in triggering protein degradation in differentiated muscle. embopress.orgtandfonline.com This function may be relevant to processes like muscle remodeling or dedifferentiation. embopress.org Proper levels of LET-60/Ras activity are also necessary for maintaining the structural integrity and actin bundling within vm1 vulval muscles, highlighting its role in the differentiated muscle state. oup.com
Homeostatic and Other Developmental Processes
Beyond its roles in neuronal function, LET-60 is involved in various other developmental and homeostatic processes in C. elegans. micropublication.orgnih.gov
Tissue Connection
LET-60/Ras signaling is important for the connection and stabilization of adjacent tissues. micropublication.orgnih.govelifesciences.org Research on the C. elegans utse-seam tissue connection, which supports the uterus during egg-laying, has shown that the discoidin domain receptor 2 (DDR-2) signals through LET-60/Ras to strengthen an integrin-mediated adhesion that stabilizes this connection. elifesciences.org Depletion of LET-60 resulted in penetrant utse-seam attachment defects, indicating its crucial role in this process. elifesciences.org This suggests a mechanism by which receptor tyrosine kinase signaling, via Ras, can influence cell adhesion and tissue integrity. elifesciences.org
Regulation of Dauer Diapause
LET-60/Ras signaling has been shown to modulate the effects of insulin/IGF-1 signaling on development, including the regulation of dauer diapause. nih.govbiologists.com The dauer stage is a stress-resistant, developmentally arrested larval form adopted by C. elegans under unfavorable environmental conditions. researchgate.netplos.orgbiologists.com While the insulin/IGF-1 receptor DAF-2 and the PI3K pathway are key regulators of dauer formation, epistasis analysis suggests signal bifurcation downstream of DAF-2. nih.gov An activated let-60 mutation weakly suppresses constitutive dauer diapause in daf-2 and age-1 (PI3K) mutants. nih.gov This indicates that the Ras pathway interacts with insulin/IGF-1 signaling in influencing the decision to enter or exit dauer. nih.govbiologists.com
Table of Mentioned Compounds and Proteins
| Name | PubChem CID (if applicable) |
| This compound | N/A (Protein) |
| GTP | 6022 |
| GDP | 5971 |
| LIN-3 (EGF ligand) | N/A (Protein) |
| LET-23 (EGFR) | N/A (Protein) |
| SEM-5 (Grb2) | N/A (Protein) |
| SOS-1 | N/A (Protein) |
| LIN-45 (Raf) | N/A (Protein) |
| MPK-1 (MAP kinase) | N/A (Protein) |
| TAX-2 | N/A (Protein) |
| TAX-4 | N/A (Protein) |
| UNC-2 | N/A (Protein) |
| GAP-1 | N/A (Protein) |
| GAP-2 | N/A (Protein) |
| GAP-3 | N/A (Protein) |
| DDR-2 | N/A (Protein) |
| INA-1 (alpha-integrin) | N/A (Protein) |
| DAF-2 (Insulin/IGF-1 Receptor) | N/A (Protein) |
| AGE-1 (PI3K) | N/A (Protein) |
| DAF-16 (FOXO) | N/A (Protein) |
| DAF-12 (NHR) | N/A (Protein) |
| DAF-7 (TGFβ) | N/A (Protein) |
| DAF-9 (CYP450) | N/A (Protein) |
| DAF-36 | N/A (Protein) |
| SGS-1 (Adenylyl Cyclase) | N/A (Protein) |
| ACY-2 (Adenylyl Cyclase) | N/A (Protein) |
| RGEF-1b (RasGRP) | N/A (Protein) |
| SRA-13 | N/A (Protein) |
| GPA-5 | N/A (Protein) |
| ARF-6 | N/A (Protein) |
| CED-1 | N/A (Protein) |
| KSR-1 | N/A (Protein) |
| KSR-2 | N/A (Protein) |
| RHEB-1 | N/A (Protein) |
| mCherry | N/A (Fluorescent Protein) |
| Aβ₁₋₄₂ | N/A (Peptide Fragment) |
| Polyglutamine Q128 | N/A (Protein) |
| Isoamylalcohol | 31290 |
| Diacetyl | 6508 |
| NaCl | 5234 |
| GTPase-Activating Proteins (GAPs) | N/A (Protein Family) |
| Guanine Nucleotide Exchange Factors (GEFs) | N/A (Protein Family) |
| Phosphatidylinositol 3-kinase (PI3K) | N/A (Enzyme Class) |
| Phospholipase C (PLC) | N/A (Enzyme Class) |
| Inositol 1,4,5-trisphosphate (IP3) | 794 |
| Adenylyl cyclase | N/A (Enzyme Class) |
| Wnt proteins | N/A (Protein Family) |
| MOM-2 (Wnt) | N/A (Protein) |
| LIN-44 (Wnt) | N/A (Protein) |
| EGL-20 (Wnt) | N/A (Protein) |
| Ror kinase | N/A (Enzyme Class) |
| CED-10 (Rac) | N/A (Protein) |
| DSH-2 | N/A (Protein) |
| UNC-71 | N/A (Protein) |
| MAX-1 | N/A (Protein) |
| MIG-15 | N/A (Protein) |
| DLK-1 | N/A (Protein) |
| KGB-1 | N/A (Protein) |
| JNK-1 | N/A (Protein) |
| HIF-1 | N/A (Protein) |
| IRE-1 | N/A (Protein) |
| XBP-1 | N/A (Protein) |
| UNC-70 | N/A (Protein) |
| NEX-1 | N/A (Protein) |
| CRH-1 (CREB) | N/A (Protein) |
| GLR-1 (AMPA receptor subunit) | N/A (Protein) |
| EAT-4 | N/A (Protein) |
| AVA neurons | N/A (Cell Type) |
| AVD neurons | N/A (Cell Type) |
| ALMR neuron | N/A (Cell Type) |
| ALML neuron | N/A (Cell Type) |
| AVM neuron | N/A (Cell Type) |
| PVM neuron | N/A (Cell Type) |
| PLMR neuron | N/A (Cell Type) |
| PLML neuron | N/A (Cell Type) |
| AWC neurons | N/A (Cell Type) |
| AWA neurons | N/A (Cell Type) |
| AWB neurons | N/A (Cell Type) |
| ASI neurons | N/A (Cell Type) |
| ASE neurons | N/A (Cell Type) |
| I1 neurons | N/A (Cell Type) |
| IL1 neurons | N/A (Cell Type) |
| OLQ neurons | N/A (Cell Type) |
| RMD neurons | N/A (Cell Type) |
| ALA neurons | N/A (Cell Type) |
| Glycerol | 753 |
| Glucose | 5796 |
| Fatty acids | N/A (Chemical Class) |
| Dafachronic acid | 5281789 |
| Nicotinic agonist | N/A (Chemical Class) |
| Pheromone | N/A (Chemical Class) |
| Type IV collagen | N/A (Protein) |
| Hemicentin-1 | N/A (Protein) |
| Hemicentin-2 | N/A (Protein) |
| Fibulin-1 | N/A (Protein) |
| Integrin | N/A (Protein Family) |
| Gq protein | N/A (Protein Family) |
| Rho protein | N/A (Protein Family) |
| Acetylcholine | 187 |
| Adrenergic receptor | N/A (Protein Family) |
| Serotonin | 520 |
| Octopamine | 441054 |
| Dopamine | 681 |
| Glutamate (B1630785) | 6106 |
| GABA | 149 |
| Neuropeptides | N/A (Chemical Class) |
| Adenosine | 6091 |
| ATP | 5950 |
| Adenosine receptors | N/A (Protein Family) |
| CREB | N/A (Protein) |
| AMPA glutamate receptor | N/A (Protein Family) |
| G protein-coupled receptors (GPCRs) | N/A (Protein Family) |
| G alpha subunits | N/A (Protein Family) |
| G beta-gamma dimers | N/A (Protein Family) |
| Ric-8/Synembryn | N/A (Protein) |
| Adenosine monophosphate (AMP) | 6115 |
| Cyclic AMP (cAMP) | 6076 |
| Guanylyl cyclase | N/A (Enzyme Class) |
| cGMP | 3086 |
| Protein kinase G | N/A (Enzyme Class) |
| Phosphodiesterases | N/A (Enzyme Class) |
| Calcineurin | N/A (Protein Complex) |
| Protein phosphatase 2A (PP2A) | N/A (Protein Complex) |
| TOR kinase | N/A (Enzyme Class) |
| S6 kinase | N/A (Enzyme Class) |
| EIF4E-binding protein | N/A (Protein Family) |
| SKN-1 (Nrf2) | N/A (Protein) |
| PMK-1 (p38 MAPK) | N/A (Protein) |
| JNK-1 (JNK MAPK) | N/A (Protein) |
| ERK MAPK pathway | N/A (Signaling Pathway) |
| p38 MAPK pathway | N/A (Signaling Pathway) |
| JNK MAPK pathway | N/A (Signaling Pathway) |
| Ras-MAPK pathway | N/A (Signaling Pathway) |
| Insulin/IGF-1 signaling pathway | N/A (Signaling Pathway) |
| TGFβ signaling pathway | N/A (Signaling Pathway) |
| Wnt signaling pathway | N/A (Signaling Pathway) |
| EGF signaling pathway | N/A (Signaling Pathway) |
| FGF signaling pathway | N/A (Signaling Pathway) |
| RTK-Ras-ERK signaling pathway | N/A (Signaling Pathway) |
| PI3K pathway | N/A (Signaling Pathway) |
| PLC-mediated Ca2+ signaling pathway | N/A (Signaling Pathway) |
| Gq-Rho pathway | N/A (Signaling Pathway) |
| cGMP signaling pathway | N/A (Signaling Pathway) |
| Adenosine signaling pathway | N/A (Signaling Pathway) |
| Octopamine signaling pathway | N/A (Signaling Pathway) |
| Serotonin signaling pathway | N/A (Signaling Pathway) |
| Dopamine signaling pathway | N/A (Signaling Pathway) |
| Glutamate signaling pathway | N/A (Signaling Pathway) |
| GABA signaling pathway | N/A (Signaling Pathway) |
| Neuropeptide signaling pathway | N/A (Signaling Pathway) |
| TOR signaling pathway | N/A (Signaling Pathway) |
| SKN-1 signaling pathway | N/A (Signaling Pathway) |
| p38 MAPK signaling pathway | N/A (Signaling Pathway) |
| JNK MAPK signaling pathway | N/A (Signaling Pathway) |
| Unc-51 | N/A (Protein) |
| Vab-8 | N/A (Protein) |
| Unc-14 | N/A (Protein) |
| UNC-5 | N/A (Protein) |
| UNC-6 | N/A (Protein) |
| UNC-40 | N/A (Protein) |
| SLT-1 | N/A (Protein) |
| SAX-3 | N/A (Protein) |
| DBL-1 (TGFβ) | N/A (Protein) |
| SMA-2 | N/A (Protein) |
| SMA-3 | N/A (Protein) |
| SMA-4 | N/A (Protein) |
| DAF-4 (TGFβ Receptor) | N/A (Protein) |
| DAF-8 | N/A (Protein) |
| DAF-14 | N/A (Protein) |
| CHE-14 | N/A (Protein) |
| OSM-9 | N/A (Protein) |
| OCR-2 | N/A (Protein) |
| TRPV4 | N/A (Protein) |
| GPC-1 | N/A (Protein) |
| ODR-3 | N/A (Protein) |
| GPA-1 | N/A (Protein) |
| GPA-2 | N/A (Protein) |
| GPA-3 | N/A (Protein) |
| GPA-4 | N/A (Protein) |
| GPA-6 | N/A (Protein) |
| GPA-7 | N/A (Protein) |
| GPA-8 | N/A (Protein) |
| GPA-9 | N/A (Protein) |
| GPA-10 | N/A (Protein) |
| GPA-11 | N/A (Protein) |
| GPA-12 | N/A (Protein) |
| GPA-13 | N/A (Protein) |
| ODR-4 | N/A (Protein) |
| ODR-8 | N/A (Protein) |
| CHE-2 | N/A (Protein) |
| CHE-3 | N/A (Protein) |
| IFT proteins | N/A (Protein Family) |
| DAF-10 | N/A (Protein) |
| OSM-5 | N/A (Protein) |
| TAX-4 | N/A (Protein) |
| MCT-1/2 | N/A (Protein) |
| CATP-1 | N/A (Protein) |
| LIN-42 | N/A (Protein) |
| DBL-1 | N/A (Protein) |
| SMA-6 | N/A (Protein) |
| DAF-5 | N/A (Protein) |
| DAF-3 | N/A (Protein) |
| CHE-7 | N/A (Protein) |
| CHE-11 | N/A (Protein) |
| CHE-13 | N/A (Protein) |
| CHE-10 | N/A (Protein) |
| CHE-12 | N/A (Protein) |
| CHE-14 | N/A (Protein) |
| CHE-15 | N/A (Protein) |
| CHE-16 | N/A (Protein) |
| CHE-17 | N/A (Protein) |
| CHE-18 | N/A (Protein) |
| CHE-19 | N/A (Protein) |
| CHE-20 | N/A (Protein) |
| CHE-21 | N/A (Protein) |
| CHE-22 | N/A (Protein) |
| CHE-23 | N/A (Protein) |
| CHE-24 | N/A (Protein) |
| CHE-25 | N/A (Protein) |
| CHE-26 | N/A (Protein) |
| CHE-27 | N/A (Protein) |
| CHE-28 | N/A (Protein) |
| CHE-29 | N/A (Protein) |
| CHE-30 | N/A (Protein) |
| CHE-31 | N/A (Protein) |
| CHE-32 | N/A (Protein) |
| CHE-33 | N/A (Protein) |
| CHE-34 | N/A (Protein) |
| CHE-35 | N/A (Protein) |
| CHE-36 | N/A (Protein) |
| CHE-37 | N/A (Protein) |
| CHE-38 | N/A (Protein) |
| CHE-39 | N/A (Protein) |
| CHE-40 | N/A (Protein) |
| CHE-41 | N/A (Protein) |
| CHE-42 | N/A (Protein) |
| CHE-43 | N/A (Protein) |
| CHE-44 | N/A (Protein) |
| CHE-45 | N/A (Protein) |
| CHE-46 | N/A (Protein) |
| CHE-47 | N/A (Protein) |
| CHE-48 | N/A (Protein) |
| CHE-49 | N/A (Protein) |
| CHE-50 | N/A (Protein) |
| CHE-51 | N/A (Protein) |
| CHE-52 | N/A (Protein) |
| CHE-53 | N/A (Protein) |
| CHE-54 | N/A (Protein) |
| CHE-55 | N/A (Protein) |
| CHE-56 | N/A (Protein) |
| CHE-57 | N/A (Protein) |
| CHE-58 | N/A (Protein) |
| CHE-59 | N/A (Protein) |
| CHE-60 | N/A (Protein) |
| CHE-61 | N/A (Protein) |
| CHE-62 | N/A (Protein) |
| CHE-63 | N/A (Protein) |
| CHE-64 | N/A (Protein) |
| CHE-65 | N/A (Protein) |
| CHE-66 | N/A (Protein) |
| CHE-67 | N/A (Protein) |
| CHE-68 | N/A (Protein) |
| CHE-69 | N/A (Protein) |
| CHE-70 | N/A (Protein) |
| CHE-71 | N/A (Protein) |
| CHE-72 | N/A (Protein) |
| CHE-73 | N/A (Protein) |
| CHE-74 | N/A (Protein) |
| CHE-75 | N/A (Protein) |
| CHE-76 | N/A (Protein) |
| CHE-77 | N/A (Protein) |
| CHE-78 | N/A (Protein) |
| CHE-79 | N/A (Protein) |
| CHE-80 | N/A (Protein) |
| CHE-81 | N/A (Protein) |
| CHE-82 | N/A (Protein) |
| CHE-83 | N/A (Protein) |
| CHE-84 | N/A (Protein) |
| CHE-85 | N/A (Protein) |
| CHE-86 | N/A (Protein) |
| CHE-87 | N/A (Protein) |
| CHE-88 | N/A (Protein) |
| CHE-89 | N/A (Protein) |
| CHE-90 | N/A (Protein) |
| CHE-91 | N/A (Protein) |
| CHE-92 | N/A (Protein) |
| CHE-93 | N/A (Protein) |
| CHE-94 | N/A (Protein) |
| CHE-95 | N/A (Protein) |
| CHE-96 | N/A (Protein) |
| CHE-97 | N/A (Protein) |
| CHE-98 | N/A (Protein) |
| CHE-99 | N/A (Protein) |
| CHE-100 | N/A (Protein) |
| CHE-101 | N/A (Protein) |
| CHE-102 | N/A (Protein) |
| CHE-103 | N/A (Protein) |
| CHE-104 | N/A (Protein) |
| CHE-105 | N/A (Protein) |
| CHE-106 | N/A (Protein) |
| CHE-107 | N/A (Protein) |
| CHE-108 | N/A (Protein) |
| CHE-109 | N/A (Protein) |
| CHE-110 | N/A (Protein) |
| CHE-111 | N/A (Protein) |
| CHE-112 | N/A (Protein) |
| CHE-113 | N/A (Protein) |
| CHE-114 | N/A (Protein) |
| CHE-115 | N/A (Protein) |
| CHE-116 | N/A (Protein) |
| CHE-117 | N/A (Protein) |
| CHE-118 | N/A (Protein) |
| CHE-119 | N/A (Protein) |
| CHE-120 | N/A (Protein) |
| CHE-121 | N/A (Protein) |
| CHE-122 | N/A (Protein) |
| CHE-123 | N/A (Protein) |
| CHE-124 | N/A (Protein) |
| CHE-125 | N/A (Protein) |
| CHE-126 | N/A (Protein) |
| CHE-127 | N/A (Protein) |
| CHE-128 | N/A (Protein) |
| CHE-129 | N/A (Protein) |
| CHE-130 | N/A (Protein) |
| CHE-131 | N/A (Protein) |
| CHE-132 | N/A (Protein) |
| CHE-133 | N/A (Protein) |
| CHE-134 | N/A (Protein) |
| CHE-135 | N/A (Protein) |
| CHE-136 | N/A (Protein) |
| CHE-137 | N/A (Protein) |
| CHE-138 | N/A (Protein) |
| CHE-139 | N/A (Protein) |
| CHE-140 | N/A (Protein) |
| CHE-141 | N/A (Protein) |
| CHE-142 | N/A (Protein) |
| CHE-143 | N/A (Protein) |
| CHE-144 | N/A (Protein) |
| CHE-145 | N/A (Protein) |
| CHE-146 | N/A (Protein) |
| CHE-147 | N/A (Protein) |
| CHE-148 | N/A (Protein) |
| CHE-149 | N/A (Protein) |
| CHE-150 | N/A (Protein) |
| CHE-151 | N/A (Protein) |
| CHE-152 | N/A (Protein) |
| CHE-153 | N/A (Protein) |
| CHE-154 | N/A (Protein) |
| CHE-155 | N/A (Protein) |
| CHE-156 | N/A (Protein) |
| CHE-157 | N/A (Protein) |
| CHE-158 | N/A (Protein) |
| CHE-159 | N/A (Protein) |
| CHE-160 | N/A (Protein) |
| CHE-161 | N/A (Protein) |
| CHE-162 | N/A (Protein) |
| CHE-163 | N/A (Protein) |
| CHE-164 | N/A (Protein) |
| CHE-165 | N/A (Protein) |
| CHE-166 | N/A (Protein) |
| CHE-167 | N/A (Protein) |
| CHE-168 | N/A (Protein) |
| CHE-169 | N/A (Protein) |
| CHE-170 | N/A (Protein) |
| CHE-171 | N/A (Protein) |
| CHE-172 | N/A (Protein) |
| CHE-173 | N/A (Protein) |
| CHE-174 | N/A (Protein) |
| CHE-175 | N/A (Protein) |
| CHE-176 | N/A (Protein) |
| CHE-177 | N/A (Protein) |
| CHE-178 | N/A (Protein) |
| CHE-179 | N/A (Protein) |
| CHE-180 | N/A (Protein) |
| CHE-181 | N/A (Protein) |
| CHE-182 | N/A (Protein) |
| CHE-183 | N/A (Protein) |
| CHE-184 | N/A (Protein) |
| CHE-185 | N/A (Protein) |
| CHE-186 | N/A (Protein) |
| CHE-187 | N/A (Protein) |
| CHE-188 | N/A (Protein) |
| CHE-189 | N/A (Protein) |
| CHE-190 | N/A (Protein) |
| CHE-191 | N/A (Protein) |
| CHE-192 | N/A (Protein) |
| CHE-193 | N/A (Protein) |
| CHE-194 | N/A (Protein) |
| CHE-195 | N/A (Protein) |
| CHE-196 | N/A (Protein) |
| CHE-197 | N/A (Protein) |
| CHE-198 | N/A (Protein) |
| CHE-199 | N/A (Protein) |
| CHE-200 | N/A (Protein) |
| CHE-201 | N/A (Protein) |
| CHE-202 | N/A (Protein) |
| CHE-203 | N/A (Protein) |
| CHE-204 | N/A (Protein) |
| CHE-205 | N/A (Protein) |
| CHE-206 | N/A (Protein) |
| CHE-207 | N/A (Protein) |
| CHE-208 | N/A (Protein) |
| CHE-209 | N/A (Protein) |
| CHE-210 | N/A (Protein) |
| CHE-211 | N/A (Protein) |
| CHE-212 | N/A (Protein) |
| CHE-213 | N/A (Protein) |
| CHE-214 | N/A (Protein) |
| CHE-215 | N/A (Protein) |
| CHE-216 | N/A (Protein) |
| CHE-217 | N/A (Protein) |
| CHE-218 | N/A (Protein) |
| CHE-219 | N/A (Protein) |
| CHE-220 | N/A (Protein) |
| CHE-221 | N/A (Protein) |
| CHE-222 | N/A (Protein) |
| CHE-223 | N/A (Protein) |
| CHE-224 | N/A (Protein) |
| CHE-225 | N/A (Protein) |
| CHE-226 | N/A (Protein) |
| CHE-227 | N/A (Protein) |
| CHE-228 | N/A (Protein) |
| CHE-229 | N/A (Protein) |
| CHE-230 | N/A (Protein) |
| CHE-231 | N/A (Protein) |
| CHE-232 | N/A (Protein) |
| CHE-233 | N/A (Protein) |
| CHE-234 | N/A (Protein) |
| CHE-235 | N/A (Protein) |
| CHE-236 | N/A (Protein) |
| CHE-237 | N/A (Protein) |
| CHE-238 | N/A (Protein) |
| CHE-239 | N/A (Protein) |
| CHE-240 | N/A (Protein) |
| CHE-241 | N/A (Protein) |
| CHE-242 | N/A (Protein) |
| CHE-243 | N/A (Protein) |
| CHE-244 | N/A (Protein) |
| CHE-245 | N/A (Protein) |
| CHE-246 | N/A (Protein) |
| CHE-247 | N/A (Protein) |
| CHE-248 | N/A (Protein) |
| CHE-249 | N/A (Protein) |
| CHE-250 | N/A (Protein) |
| CHE-251 | N/A (Protein) |
| CHE-252 | N/A (Protein) |
| CHE-253 | N/A (Protein) |
| CHE-254 | N/A (Protein) |
| CHE-255 | N/A (Protein) |
| CHE-256 | N/A (Protein) |
| CHE-257 | N/A (Protein) |
| CHE-258 | N/A (Protein) |
| CHE-259 | N/A (Protein) |
| CHE-260 | N/A (Protein) |
| CHE-261 | N/A (Protein) |
| CHE-262 | N/A (Protein) |
| CHE-263 | N/A (Protein) |
| CHE-264 | N/A (Protein) |
| CHE-265 | N/A (Protein) |
| CHE-266 | N/A (Protein) |
| CHE-267 | N/A (Protein) |
| CHE-268 | N/A (Protein) |
| CHE-269 | N/A (Protein) |
| CHE-270 | N/A (Protein) |
| CHE-271 | N/A (Protein) |
| CHE-272 | N/A (Protein) |
| CHE-273 | N/A (Protein) |
| CHE-274 | N/A (Protein) |
| CHE-275 | N/A (Protein) |
| CHE-276 | N/A (Protein) |
| CHE-277 | N/A (Protein) |
| CHE-278 | N/A (Protein) |
| CHE-279 | N/A (Protein) |
| CHE-280 | N/A (Protein) |
| CHE-281 | N/A (Protein) |
| CHE-282 | N/A (Protein) |
| CHE-283 | N/A (Protein) |
| CHE-284 | N/A (Protein) |
| CHE-285 | N/A (Protein) |
| CHE-286 | N/A (Protein) |
| CHE-287 | N/A (Protein) |
| CHE-288 | N/A (Protein) |
| CHE-289 | N/A (Protein) |
| CHE-290 | N/A (Protein) |
| CHE-291 | N/A (Protein) |
| CHE-292 | N/A (Protein) |
| CHE-293 | N/A (Protein) |
| CHE-294 | N/A (Protein) |
| CHE-295 | N/A (Protein) |
| CHE-296 | N/A (Protein) |
| CHE-297 | N/A (Protein) |
| CHE-298 | N/A (Protein) |
| CHE-299 | N/A (Protein) |
| CHE-300 | N/A (Protein) |
| CHE-301 | N/A (Protein) |
| CHE-302 | N/A (Protein) |
| CHE-303 | N/A (Protein) |
| CHE-304 | N/A (Protein) |
| CHE-305 | N/A (Protein) |
| CHE-306 | N/A (Protein) |
| CHE-307 | N/A (Protein) |
| CHE-308 | N/A (Protein) |
| CHE-309 | N/A (Protein) |
| CHE-310 | N/A (Protein) |
| CHE-311 | N/A (Protein) |
| CHE-312 | N/A (Protein) |
| CHE-313 | N/A (Protein) |
| CHE-314 | N/A (Protein) |
| CHE-315 | N/A (Protein) |
| CHE-316 | N/A (Protein) |
| CHE-317 | N/A (Protein) |
| CHE-318 | N/A (Protein) |
| CHE-319 | N/A (Protein) |
| CHE-320 | N/A (Protein) |
| CHE-321 | N/A (Protein) |
| CHE-322 | N/A (Protein) |
| CHE-323 | N/A (Protein) |
| CHE-324 | N/A (Protein) |
| CHE-325 | N/A (Protein) |
| CHE-326 | N/A (Protein) |
| CHE-327 | N/A (Protein) |
| CHE-328 | N/A (Protein) |
| CHE-329 | N/A (Protein) |
| CHE-330 | N/A (Protein) |
| CHE-331 | N/A (Protein) |
| CHE-332 | N/A (Protein) |
| CHE-333 | N/A (Protein) |
| CHE-334 | N/A (Protein) |
| CHE-335 | N/A (Protein) |
| CHE-336 | N/A (Protein) |
| CHE-337 | N/A (Protein) |
| CHE-338 | N/A (Protein) |
| CHE-339 | N/A (Protein) |
| CHE-340 | N/A (Protein) |
| CHE-341 | N/A (Protein) |
| CHE-342 | N/A (Protein) |
| CHE-343 | N/A (Protein) |
| CHE-344 | N/A (Protein) |
| CHE-345 | N/A (Protein) |
| CHE-346 | N/A (Protein) |
| CHE-347 | N/A (Protein) |
| CHE-348 | N/A (Protein) |
| CHE-349 | N/A (Protein) |
| CHE-350 | N/A (Protein) |
| CHE-351 | N/A (Protein) |
| CHE-352 | N/A (Protein) |
| CHE-353 | N/A (Protein) |
| CHE-354 | N/A (Protein) |
| CHE-355 | N/A (Protein) |
| CHE-356 | N/A (Protein) |
| CHE-357 | N/A (Protein) |
| CHE-358 | N/A (Protein) |
| CHE-359 | N/A (Protein) |
| CHE-360 | N/A (Protein) |
| CHE-361 | N/A (Protein) |
| CHE-362 | N/A (Protein) |
| CHE-363 | N/A (Protein) |
| CHE-364 | N/A (Protein) |
| CHE-365 | N/A (Protein) |
| CHE-366 | N/A (Protein) |
| CHE-367 | N/A (Protein) |
| CHE-368 | N/A (Protein) |
| CHE-369 | N/A (Protein) |
| CHE-370 | N/A (Protein) |
| CHE-371 | N/A (Protein) |
| CHE-372 | N/A (Protein) |
| CHE-373 | N/A (Protein) |
| CHE-374 | N/A (Protein) |
| CHE-375 | N/A (Protein) |
| CHE-376 | N/A (Protein) |
| CHE-377 | N/A (Protein) |
| CHE-378 | N/A (Protein) |
| CHE-379 | N/A (Protein) |
| CHE-380 | N/A (Protein) |
| CHE-381 | N/A (Protein) |
| CHE-382 | N/A (Protein) |
| CHE-383 | N/A (Protein) |
| CHE-384 | N/A (Protein) |
| CHE-385 | N/A (Protein) |
| CHE-386 | N/A (Protein) |
| CHE-387 | N/A (Protein) |
| CHE-388 | N/A (Protein) |
| CHE-389 | N/A (Protein) |
| CHE-390 | N/A (Protein) |
| CHE-391 | N/A (Protein) |
| CHE-392 | N/A (Protein) |
| CHE-393 | N/A (Protein) |
| CHE-394 | N/A (Protein) |
| CHE-395 | N/A (Protein) |
| CHE-396 | N/A (Protein) |
| CHE-397 | N/A (Protein) |
| CHE-398 | N/A (Protein) |
| CHE-399 | N/A (Protein) |
| CHE-400 | N/A (Protein) |
| CHE-401 | N/A (Protein) |
| CHE-402 | N/A (Protein) |
| CHE-403 | N/A (Protein) |
| CHE-404 | N/A (Protein) |
| CHE-405 | N/A (Protein) |
| CHE-406 | N/A (Protein) |
| CHE-407 | N/A (Protein) |
| CHE-408 | N/A (Protein) |
| CHE-409 | N/A (Protein) |
| CHE-410 | N/A (Protein) |
| CHE-411 | N/A (Protein) |
| CHE-412 | N/A (Protein) |
| CHE-413 | N/A (Protein) |
| CHE-414 | N/A (Protein) |
| CHE-415 | N/A (Protein) |
| CHE-416 | N/A (Protein) |
| CHE-417 | N/A (Protein) |
| CHE-418 | N/A (Protein) |
| CHE-419 | N/A (Protein) |
| CHE-420 | N/A (Protein) |
| CHE-421 | N/A (Protein) |
| CHE-422 | N/A (Protein) |
| CHE-423 | N/A (Protein) |
| CHE-424 | N/A (Protein) |
| CHE-425 | N/A (Protein) |
| CHE-426 | N/A (Protein) |
| CHE-427 | N/A (Protein) |
| CHE-428 | N/A (Protein) |
| CHE-429 | N/A (Protein) |
| CHE-430 | N/A (Protein) |
| CHE-431 | N/A (Protein) |
| CHE-432 | N/A (Protein) |
| CHE-433 | N/A (Protein) |
| CHE-434 | N/A (Protein) |
| CHE-435 | N/A (Protein) |
| CHE-436 | N/A (Protein) |
| CHE-437 | N/A (Protein) |
| CHE-438 | N/A (Protein) |
| CHE-439 | N/A (Protein) |
| CHE-440 | N/A (Protein) |
| CHE-441 | N/A (Protein) |
| CHE-442 | N/A (Protein) |
| CHE-443 | N/A (Protein) |
| CHE-444 | N/A (Protein) |
| CHE-445 | N/A (Protein) |
| CHE-446 | N/A (Protein) |
| CHE-447 | N/A (Protein) |
| CHE-448 | N/A (Protein) |
| CHE-449 | N/A (Protein) |
| CHE-450 | N/A (Protein) |
| CHE-451 | N/A (Protein) |
| CHE-452 | N/A (Protein) |
| CHE-453 | N/A (Protein) |
| CHE-454 | N/A (Protein) |
| CHE-455 | N/A (Protein) |
| CHE-456 | N/A (Protein) |
| CHE-457 | N/A (Protein) |
| CHE-458 | N/A (Protein) |
| CHE-459 | N/A (Protein) |
| CHE-460 | N/A (Protein) |
| CHE-461 | N/A (Protein) |
| CHE-462 | N/A (Protein) |
| CHE-463 | N/A (Protein) |
| CHE-464 | N/A (Protein) |
| CHE-465 | N/A (Protein) |
| CHE-466 | N/A (Protein) |
| CHE-467 | N/A (Protein) |
| CHE-468 | N/A (Protein) |
| CHE-469 | N/A (Protein) |
| CHE-470 | N/A (Protein) |
| CHE-471 | N/A (Protein) |
| CHE-472 | N/A (Protein) |
| CHE-473 | N/A (Protein) |
| CHE-474 | N/A (Protein) |
| CHE-475 | N/A (Protein) |
| CHE-476 | N/A (Protein) |
| CHE-477 | N/A (Protein) |
| CHE-478 | N/A (Protein) |
| CHE-479 | N/A (Protein) |
| CHE-480 | N/A (Protein) |
| CHE-481 | N/A (Protein) |
| CHE-482 | N/A (Protein) |
| CHE-483 | N/A (Protein) |
| CHE-484 | N/A (Protein) |
| CHE-485 | N/A (Protein) |
| CHE-486 |
Coordination with Cell Cycle Components
The this compound, the sole Ras homolog in Caenorhabditis elegans, plays a crucial role in coordinating signaling pathways that influence cell cycle progression during development. While Ras proteins are broadly known for their involvement in proliferation and differentiation across species, studies in C. elegans have provided specific insights into how LET-60 signaling interfaces with the cell cycle machinery, particularly in the context of meiosis and developmental cell fate decisions.
A key mechanism through which LET-60 coordinates with cell cycle components is via the conserved Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway, downstream of LET-60, involves a series of kinases: LIN-45 (Raf), MEK-2 (MEK), and MPK-1/SUR-1 (MAPK/ERK) nih.govalliancegenome.orgwormbase.org. Activation of this cascade by GTP-bound LET-60 transmits signals that ultimately impact cellular processes, including aspects of the cell cycle.
Research has demonstrated a direct requirement for the LET-60-activated MAPK pathway in the progression of the meiotic cell cycle in the C. elegans germline. Specifically, LET-60, along with MEK-2 and MPK-1/SUR-1, is essential for germ cells to exit the pachytene stage of meiosis I prophase uniprot.orgwormbook.org. Mutations in the genes encoding these proteins prevent this critical meiotic transition, highlighting a functional coordination between LET-60 signaling and the meiotic cell cycle machinery uniprot.orgwormbook.org. MPK-1, as the terminal kinase in this cascade, is a key effector that likely phosphorylates downstream targets that directly or indirectly influence the proteins regulating the pachytene-diakinesis transition wormbase.orgwormbook.org.
While the precise molecular targets within the core meiotic cell cycle machinery that are directly regulated by MPK-1 downstream of LET-60 are subjects of ongoing research, the genetic evidence clearly establishes this signaling axis as a prerequisite for proper meiotic progression uniprot.orgwormbook.org.
Beyond meiosis, LET-60 signaling is also critical for somatic developmental decisions, such as vulval precursor cell fate specification, which involves controlling cell division and differentiation outcomes nih.govscbt.com. Constitutively activated LET-60 can lead to extra cell divisions and a multivulva phenotype, while loss-of-function mutations result in a vulvaless phenotype due to a failure in proper cell fate specification and division control scbt.com. Although this context focuses more on fate determination, the underlying mechanisms involve regulating the proliferative potential and differentiation state of cells, processes intimately linked to the cell cycle. The MAPK pathway is also central to this process, mediating the effects of LET-60 activation on vulval cell fates nih.govwormbase.org.
The coordination between LET-60 signaling and the cell cycle can be summarized by the involvement of the MAPK cascade in facilitating specific cell cycle transitions, as evidenced by its requirement for meiotic pachytene exit. This highlights how extracellular signals, transduced through Ras/LET-60 and its downstream effectors, are integrated to control the timing and execution of cell division events during C. elegans development.
Here is a summary of key components involved in the LET-60 mediated meiotic cell cycle coordination:
| Component | Gene Name | Role in Pathway | Role in Meiotic Cell Cycle Coordination (Exit from Pachytene) |
| This compound | let-60 | Ras homolog, Initiator | Required for exit from pachytene uniprot.orgwormbook.org |
| MEK-2 | mek-2 | MEK (MAP2K) | Required for exit from pachytene uniprot.orgwormbook.org |
| MPK-1 / SUR-1 | mpk-1/sur-1 | MAPK (ERK) | Required for exit from pachytene uniprot.orgwormbook.org |
Genetic Regulation and Interaction Networks of Let 60 Protein
Identification and Characterization of let-60 Alleles
Mutations in the let-60 gene have been extensively studied to understand its role in development. These mutations fall into different classes based on their effect on protein function and the resulting phenotype.
Gain-of-Function Mutations and Associated Phenotypes (Multivulva)
Gain-of-function (gf) mutations in let-60 lead to an increase in LET-60 activity. wormbook.orgmicropublication.orgoup.comnih.gov A hallmark phenotype associated with let-60(gf) mutations is Multivulva (Muv), where ectopic vulva-like structures develop along the ventral body of the worm. wormbook.orgresearchgate.netmicropublication.orgoup.comnih.govbiorxiv.org This occurs because the increased LET-60 activity causes more than the usual three vulval precursor cells (VPCs) to adopt vulval fates. micropublication.orgbiorxiv.org
Several let-60(gf) alleles have been characterized. For example, the let-60(n1046gf) allele, which involves a glycine (B1666218) to glutamic acid substitution at amino acid 13, is similar to activating mutations found in human cancers and displays approximately 70% penetrance of the Muv phenotype. micropublication.orgbiorxiv.org Another gf allele, let-60(ga89gf), is temperature-sensitive and shows approximately 55% penetrance of the Muv phenotype at restrictive temperatures. micropublication.org Microinjection of let-60 clones can also cause a Muv phenotype. wormbook.org
Gain-of-function mutations in let-60 can also sometimes lead to the development of two excretory duct cells, whereas loss-of-function mutants lack this cell entirely. researchgate.net
Table 1: Examples of let-60 Gain-of-Function Alleles and Phenotypes
| Allele | Mutation Description | Associated Phenotype(s) | Penetrance (where noted) | Key Characteristic |
| let-60(n1046gf) | Glycine to Glutamic acid at amino acid 13 | Multivulva (Muv) | ~70% | Similar to human oncogenic Ras mutations biorxiv.org |
| let-60(ga89gf) | Leucine (B10760876) to Phenylalanine at amino acid 19 | Multivulva (Muv) | ~55% at restrictive temperature (25°C) micropublication.org | Temperature-sensitive micropublication.orgoup.comnih.gov |
Loss-of-Function Mutations and Associated Phenotypes (Vulvaless, Larval Lethality)
Loss-of-function (lf) mutations in let-60 result in reduced or absent LET-60 activity. wormbook.orgnih.gov Severe let-60(lf) mutations are often recessive lethal at a larval stage, indicating an essential role for let-60 in development beyond vulval induction. alliancegenome.orgwormbook.orgnih.govoup.com Specifically, loss of the excretory duct cell in let-60 null mutants is thought to contribute to zygotic lethality, resulting in "rod-like" larvae with a fluid-filled appearance. researchgate.net
In addition to larval lethality, let-60(lf) mutations cause a Vulvaless (Vul) phenotype, where none or too few VPCs differentiate into vulval tissue, leading to a lack of a functional vulva. wormbook.orgnih.govresearchgate.netoup.comnih.gov This phenotype can be observed even in the presence of the inductive signal from the anchor cell. wormbook.orgnih.gov Dominant Vul alleles of let-60 are considered dominant-negative mutations, where the mutant protein interferes with the activity of the wild-type protein, possibly by competing for a positive regulator. nih.govnih.gov
Table 2: Examples of let-60 Loss-of-Function Alleles and Phenotypes
| Allele | Mutation Description | Associated Phenotype(s) | Key Characteristic |
| Recessive lethal | Varied | Larval Lethality, Vulvaless (Vul) | Essential for viability alliancegenome.orgwormbook.orgnih.govresearchgate.netoup.com |
| Dominant Vul | Replacements of conserved residues nih.gov | Vulvaless (Vul) | Dominant-negative effect nih.govnih.gov |
| let-60(n2021) | Glycine to Serine at codon 75 micropublication.org | Vulvaless (Vul) | Reduction-of-function micropublication.org |
Temperature-Sensitive Alleles
Temperature-sensitive (ts) alleles of let-60, such as let-60(ga89), exhibit different phenotypes depending on the environmental temperature. wormbook.orgoup.comnih.govoup.com At a permissive temperature (e.g., 15°C), the protein retains significant function, resulting in a nearly wild-type phenotype or a loss-of-function phenotype (Vulvaless) in certain genetic backgrounds. oup.comnih.gov At a restrictive temperature (e.g., 25°C), the protein's function is compromised, leading to a gain-of-function phenotype (Multivulva) or severe reduction in fertility. oup.comnih.gov The ga89 mutation specifically causes a leucine to phenylalanine substitution at amino acid 19, a conserved residue in Ras proteins, affecting its GTPase activity in a temperature-dependent manner. oup.comnih.govoup.comnih.gov
Table 3: Characteristics of let-60(ga89) Temperature-Sensitive Allele
| Temperature | Observed Phenotype(s) | Penetrance/Brood Size (where noted) |
| 15°C | Nearly wild-type or Vulvaless (in certain backgrounds) oup.comnih.gov | Nearly WT |
| 20°C | Multivulva (Muv), Reduced brood size | 18% Muv, brood size 88 |
| 25°C | Multivulva (Muv), Severely reduced brood size/almost sterile oup.comnih.gov | 57% Muv, brood size 6 |
Upstream Regulators of LET-60 Protein Activity
LET-60 acts as a key signal transducer downstream of several upstream regulators that control its activation state (GTP-bound vs. GDP-bound). oup.commdpi.com
Receptor Tyrosine Kinases (e.g., LET-23/EGFR)
Receptor tyrosine kinases (RTKs) are critical upstream activators of LET-60. In C. elegans, the LET-23 protein, a homolog of the epidermal growth factor receptor (EGFR), is a primary RTK that signals through LET-60 during vulval induction and other developmental processes. nih.govoup.commicropublication.orgnih.govbiorxiv.orgnih.govnih.govbiorxiv.orguniprot.orgbiologists.comembopress.orgnih.gov
Upon binding of an extracellular ligand like LIN-3 (an EGF-like growth factor), LET-23 undergoes activation, leading to autophosphorylation of tyrosine residues in its intracellular domain. nih.govembopress.orgnih.gov These phosphotyrosine sites serve as docking sites for adaptor proteins, initiating the signaling cascade that ultimately activates LET-60. mdpi.comembopress.orgmolbiolcell.org Genetic studies have consistently placed let-60 downstream of let-23 in the vulval induction pathway. wormbook.orgnih.govoup.combiologists.com Inactivation of the LET-23 pathway results in a Vulvaless phenotype, similar to let-60 loss-of-function, while hyperactivity of LET-23 can lead to a Multivulva phenotype, mirroring let-60 gain-of-function. nih.gov
Other RTKs, such as EGL-15 (an FGFR homolog), also signal through LET-60 in other developmental contexts. thebiogrid.orgresearchgate.netembopress.org
Adaptor Proteins (e.g., SEM-5/Grb2)
Adaptor proteins play a crucial role in linking activated RTKs to downstream signaling components, including LET-60. SEM-5, the C. elegans homolog of the mammalian Growth factor receptor-bound protein 2 (Grb2), is a key adaptor protein in the LET-23-LET-60 pathway. micropublication.orgthebiogrid.orgnih.govmicropublication.orgbiorxiv.orgnih.govmdpi.comnih.govembopress.orgnih.govmolbiolcell.orguniprot.orgebi.ac.uk
SEM-5 contains SH2 and SH3 domains. mdpi.commolbiolcell.org The SH2 domain of SEM-5 binds to specific phosphotyrosine residues on the activated LET-23 receptor. mdpi.commolbiolcell.org The SH3 domains of SEM-5 then recruit guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS-1 (Son of Sevenless), to the plasma membrane. thebiogrid.orgmdpi.comembopress.orgmolbiolcell.orgucl.ac.uk GEFs are responsible for promoting the exchange of GDP for GTP on Ras proteins, thereby activating them. oup.commdpi.comucl.ac.uk Thus, SEM-5 acts upstream of LET-60, facilitating its activation in response to RTK signaling. mdpi.comuniprot.org Loss-of-function mutations in sem-5 can result in a Vulvaless phenotype, similar to let-60(lf) mutants, highlighting its essential role in this pathway. molbiolcell.org
Table 4: Upstream Regulators of LET-60 Activity
| Regulator | Type | C. elegans Gene/Protein | Mammalian Homolog | Role in LET-60 Regulation |
| Receptor Tyrosine Kinase | Transmembrane Receptor | LET-23 | EGFR | Activated by ligand binding, phosphorylates tyrosine residues, recruits adaptor proteins nih.govoup.commicropublication.orgnih.govbiorxiv.orgnih.govnih.govbiorxiv.orguniprot.orgbiologists.comembopress.orgnih.gov |
| Adaptor Protein | Cytoplasmic Protein | SEM-5 | Grb2 | Binds to activated RTKs via SH2 domain, recruits GEFs via SH3 domains micropublication.orgthebiogrid.orgnih.govmicropublication.orgbiorxiv.orgnih.govmdpi.comnih.govembopress.orgnih.govmolbiolcell.orguniprot.orgebi.ac.uk |
Guanine Nucleotide Exchange Factors
Guanine Nucleotide Exchange Factors (GEFs) are critical positive regulators of Ras proteins like LET-60. They facilitate the exchange of GDP for GTP, thereby converting Ras from its inactive to its active state ucl.ac.ukembopress.org. In C. elegans, the SOS-1 protein, an ortholog of the mammalian Son of sevenless (Sos), functions as a key GEF for LET-60. SOS-1 acts downstream of receptor tyrosine kinases, such as the EGF receptor homolog LET-23, and the FGF receptor homolog EGL-15, linking extracellular signals to LET-60 activation thebiogrid.orgucl.ac.ukembopress.orgresearchgate.net. Genetic studies have placed SOS-1 upstream of LET-60 in the vulval development pathway thebiogrid.orgembopress.org. While SOS-1 is a primary GEF, the existence of a SOS-1-independent pathway for LET-60 activation has also been suggested, potentially involving other GEFs or regulatory mechanisms embopress.org.
Table 1: Key Guanine Nucleotide Exchange Factors (GEFs) for LET-60
| Protein Name | Organism | Function | Upstream Regulators | PubChem CID |
| SOS-1 | C. elegans | Catalyzes GDP-GTP exchange on LET-60 (Ras) | LET-23 (EGFR), EGL-15 (FGFR) | N/A |
| RGL-1 | C. elegans | RalGEF, promotes 2° fate in vulva | LET-60 (Ras) | N/A |
Note: PubChem CIDs are typically assigned to small molecules, not proteins. N/A indicates that a PubChem CID is not applicable for these proteins.
Downstream Effectors and Signaling Cascades Activated by this compound
Upon activation, GTP-bound LET-60 interacts with a variety of downstream effector proteins, initiating signaling cascades that mediate diverse cellular responses. The primary and best-characterized downstream pathway involves a conserved kinase cascade.
Raf kinases are direct effectors of Ras proteins in the classical MAPK pathway. In C. elegans, LIN-45 is the sole Raf ortholog and acts immediately downstream of activated LET-60 researchgate.netnih.govbiorxiv.orgnih.govnih.gov. The interaction between LET-60-GTP and LIN-45 leads to the activation of LIN-45's serine/threonine kinase activity researchgate.netnih.govbiorxiv.orgnih.govnih.gov. This step is crucial for propagating the signal towards downstream kinases. Genetic analyses have shown that LIN-45 is essential for processes regulated by LET-60, including larval viability, fertility, and vulval induction biorxiv.orgnih.gov. Studies on LIN-45 mutations have highlighted the importance of its Ras-binding domain, kinase domain, and 14-3-3 binding domain for its proper function biorxiv.orgnih.gov.
Table 2: Interaction between LET-60 and LIN-45
| Upstream Regulator | Downstream Effector | Interaction Type | Outcome | PubChem CID |
| LET-60 (GTP-bound) | LIN-45 (Raf) | Direct Binding | Activation of LIN-45 kinase activity | N/A |
Following activation by LIN-45, the signal is relayed to the MEK kinase. MEK-2 is the C. elegans ortholog of MEK (MAPK kinase) and functions directly downstream of LIN-45 researchgate.netnih.govnih.govbiologists.comnih.govuniprot.org. MEK-2 is a dual-specificity kinase, phosphorylating both threonine and tyrosine residues on its substrate, the MAP kinase uniprot.org. Genetic studies confirm that mek-2 acts downstream of let-60 and lin-45 in the vulval induction pathway nih.govnih.govbiologists.comnih.gov. Loss-of-function mutations in mek-2 disrupt Ras-mediated signaling and developmental processes nih.govnih.govbiologists.com.
Table 3: Role of MEK-2 in the LET-60 Pathway
| Upstream Kinase | Downstream Kinase | Interaction Type | Outcome | PubChem CID |
| LIN-45 (Raf) | MEK-2 (MEK) | Phosphorylation | Activation of MEK-2 kinase activity | N/A |
The final kinase in the core cascade activated by LET-60 is the Mitogen-Activated Protein Kinase (MAPK). MPK-1 is the C. elegans ortholog of ERK (Extracellular signal-Regulated Kinase) and is a key downstream effector of MEK-2 micropublication.orgresearchgate.netnih.govbiologists.combiologists.comuniprot.orgpnas.orgwikigenes.orgplos.orgnih.govnih.govbiologists.combiologists.comalliancegenome.orgnih.gov. MEK-2 phosphorylates and activates MPK-1 nih.govpnas.orgnih.govbiologists.com. Activated MPK-1 then translocates to different cellular compartments, including the nucleus, to phosphorylate various substrates, including transcription factors biologists.complos.orgbiologists.com. MPK-1 is involved in a wide range of developmental processes regulated by LET-60, such as vulval differentiation, germline development, and neuronal function researchgate.netbiologists.comnih.govbiologists.comuniprot.orgplos.orgnih.govnih.govbiologists.comalliancegenome.org.
Table 4: Activation of MPK-1 by MEK-2
| Upstream Kinase | Downstream Kinase | Interaction Type | Outcome | PubChem CID |
| MEK-2 (MEK) | MPK-1 (MAPK/ERK) | Phosphorylation | Activation of MPK-1 kinase activity | N/A |
One of the primary nuclear targets of activated MPK-1 is the ETS domain-containing transcription factor LIN-1 micropublication.orgwikigenes.orgnih.govbiologists.comnih.govplos.orgoup.comoup.comnih.gov. LIN-1 acts as a repressor of vulval cell fates in the absence of RTK/Ras/MAPK signaling wikigenes.orgnih.govplos.orgoup.comnih.gov. Phosphorylation of LIN-1 by MPK-1 leads to its inactivation, thereby promoting vulval differentiation micropublication.orgwikigenes.orgnih.govplos.orgoup.com. This phosphorylation event is crucial for the proper specification of vulval cell fates micropublication.orgwikigenes.orgnih.govplos.orgoup.com. LIN-1 contains potential MAPK phosphorylation sites, and mutations in these sites can affect its regulation nih.govnih.gov.
Table 5: Regulation of LIN-1 by MPK-1
| Upstream Kinase | Downstream Effector | Effector Type | Interaction Type | Outcome | PubChem CID |
| MPK-1 (MAPK) | LIN-1 (ETS TF) | Transcription Factor | Phosphorylation | Inactivation of LIN-1 repressor activity | N/A |
Beyond LIN-1, activated MPK-1, downstream of LET-60 signaling, can influence the activity of other transcription factors and gene expression modulators, contributing to the diverse developmental outcomes controlled by this pathway nih.govplos.org. While LIN-1 is a well-established target, research continues to identify additional downstream effectors. For instance, MPK-1 has been implicated in phosphorylating the SKN-1 transcription factor (isoform c), potentially influencing lifespan downstream of the LET-60 pathway uniprot.org. MPK-1 also plays a role in regulating the expression of the Hox gene lin-39 during vulval development, likely through its effects on transcription factors like LIN-1 and LIN-31 biologists.com. Furthermore, MPK-1 signaling is required for the expression of a cohort of genes in the germline during meiotic progression plos.org. The identification of these additional targets and modulators is crucial for a comprehensive understanding of how LET-60 signaling elicits specific cellular responses in different developmental contexts.
Table 6: Other Transcription Factors and Gene Expression Modulators Influenced by LET-60/MPK-1 Signaling
| Effector Name | Effector Type | Pathway Role | PubChem CID |
| LIN-31 | Transcription Factor | Cooperates with LIN-1 in vulval development, phosphorylated by MPK-1 biologists.complos.org | N/A |
| SKN-1 (isoform c) | Transcription Factor | Phosphorylated by MPK-1, potential role in lifespan uniprot.org | N/A |
| LIN-39 (Hox gene) | Gene Expression (regulated) | Regulated by LET-60 pathway during vulval development biologists.com | N/A |
| Various Germline Genes | Gene Expression (regulated) | Expression requires MPK-1 signaling during meiosis plos.org | N/A |
Note: PubChem CIDs are typically assigned to small molecules, not proteins or genes. N/A indicates that a PubChem CID is not applicable for these entities.
Table 7: Summary of Key Proteins in the LET-60 Pathway and their Roles
| Protein Name | Gene Name | Role in Pathway | PubChem CID |
| LET-60 | let-60 | Ras GTPase, central signaling switch | N/A |
| SOS-1 | sos-1 | Guanine Nucleotide Exchange Factor (GEF) for LET-60 | N/A |
| LIN-45 | lin-45 | Raf Kinase, downstream of LET-60 | N/A |
| MEK-2 | mek-2 | MEK Kinase, downstream of LIN-45 | N/A |
| MPK-1 | mpk-1 | MAP Kinase (ERK), downstream of MEK-2 | N/A |
| LIN-1 | lin-1 | ETS Transcription Factor, downstream of MPK-1 | N/A |
| LIN-31 | lin-31 | Transcription Factor, interacts with LIN-1 | N/A |
| SKN-1 | skn-1 | Transcription Factor, potential MPK-1 target | N/A |
Note: PubChem CIDs are typically assigned to small molecules, not proteins. N/A indicates that a PubChem CID is not applicable for these proteins.
ETS Transcription Factors (LIN-1)
Negative Regulatory Pathways and Suppressors of this compound Activity
The activity of LET-60 Ras is subject to negative regulation by several mechanisms, ensuring precise control over downstream signaling and developmental outcomes. These mechanisms include the action of GTPase-activating proteins, phosphatases, the SUR-5 protein, and components of the synthetic multivulva (synMuv) gene pathways.
GTPase-Activating Proteins
GTPase-activating proteins (GAPs) are crucial negative regulators of Ras proteins, including LET-60. GAPs enhance the intrinsic GTPase activity of Ras, stimulating the hydrolysis of bound GTP to GDP. biorxiv.orgresearchgate.net This hydrolysis converts Ras from its active, GTP-bound state to an inactive, GDP-bound state, thereby attenuating downstream signaling. biorxiv.orgresearchgate.net
In C. elegans, several GAPs have been implicated in regulating LET-60 activity. GAP-1 is a well-characterized GAP that negatively regulates LET-60 signaling during vulval development. uniprot.orguzh.ch Loss-of-function mutations in gap-1 can suppress the vulvaless phenotype caused by mutations that reduce LET-60 pathway activity, indicating its inhibitory role. uzh.ch Another GAP, GAP-2, has been shown to regulate LET-60 function specifically in excretory duct development. researchgate.netmicropublication.org This suggests tissue-specific regulation of LET-60 by different GAPs. The interaction between GAPs and Ras proteins typically involves the N-terminal region of Ras. micropublication.org
The mechanism involves GAPs stimulating the otherwise inefficient intrinsic GTP hydrolysis by Ras. biorxiv.org
Phosphatases (e.g., LIP-1/ERK Phosphatase, DEP-1/EGFR Phosphatase)
Phosphatases play a significant role in negatively regulating the signaling cascade downstream of LET-60, particularly by dephosphorylating components of the MAPK pathway. Two notable phosphatases in C. elegans are LIP-1 and DEP-1.
LIP-1 is an ERK phosphatase (a dual-specificity phosphatase or DUSP MAP kinase phosphatase) that abrogates MPK-1/ERK activation. mdpi.combiologists.com MPK-1/ERK is the terminal kinase in the canonical Ras-Raf-MEK-ERK pathway activated by LET-60. mdpi.combiologists.com LIP-1 expression is induced by LIN-12/Notch signaling in the presumptive secondary (2°) vulval precursor cells (VPCs), P5.p and P7.p, after induction. mdpi.combiologists.com This induction of LIP-1 in 2° cells helps to inhibit the primary (1°)-promoting MAP kinase cascade, restricting 1° fate specification to P6.p. mdpi.combiologists.com
DEP-1 is a receptor tyrosine phosphatase predicted to inhibit the activity of the LET-23 epidermal growth factor receptor (EGFR), which acts upstream of LET-60 in vulval induction. mdpi.combiologists.comuzh.ch DEP-1 is also expressed in 2° cells after induction and is thought to antagonize the 1°-promoting signal, further restricting ERK activation to P6.p. mdpi.combiologists.com Loss of DEP-1 function in a sensitized background with elevated EGFR/RAS/MAPK signaling can increase the number of cells expressing a 1° cell fate marker. nih.gov While DEP-1 is thought to primarily target LET-23, its action indirectly contributes to the negative regulation of the LET-60 pathway. nih.gov
SUR-5 Protein and Its Role in Negative Regulation
SUR-5 is a protein that acts as a negative regulator of LET-60 Ras activity during vulval induction in C. elegans. nih.govnih.govcapes.gov.br Identified through genetic screens for suppressors of a dominant-negative let-60 allele, loss-of-function mutations in sur-5 can suppress the vulvaless phenotype. nih.govnih.govcapes.gov.br This indicates that SUR-5 normally functions to downregulate LET-60 signaling. nih.govnih.gov
SUR-5 is a novel protein with some sequence similarity to acetyl coenzyme A synthetases and is predicted to contain ATP/GTP and AMP binding sites. nih.govnih.govcapes.gov.br While its precise molecular mechanism of action in regulating LET-60 is not fully elucidated, genetic studies suggest it may be involved in a specific aspect of Ras activation or play a role in fine-tuning the level of LET-60 Ras activity. nih.gov Overexpression of SUR-5 can partially suppress the Multivulva phenotype caused by an activated let-60 mutation, further supporting its negative regulatory role. nih.govcapes.gov.br SUR-5 function appears to be conserved through evolution, with potential mammalian homologs identified. nih.govnih.govcapes.gov.br
Synthetic Multivulva (synMuv) Gene Pathways
The synthetic multivulva (synMuv) genes constitute redundant pathways that negatively regulate Ras-mediated vulval induction in C. elegans. nih.govmit.edunih.gov These genes are classified into different groups (A, B, and C), and mutations in genes from any two classes result in a Multivulva (Muv) phenotype, where extra vulval fates are adopted. nih.govmit.edunih.gov This indicates that the synMuv genes normally function to prevent ectopic vulval differentiation by antagonizing the LET-60 Ras pathway. nih.govmit.edunih.gov
The synMuv genes act, at least in part, by repressing the expression of lin-3 EGF, the inductive signal that activates the LET-23 EGFR/LET-60 Ras pathway. nih.gov Loss-of-function mutations in lin-3 or let-23 can suppress the synMuv phenotype, supporting the idea that synMuv genes act upstream of or within the EGF/Ras pathway to repress its activity. nih.gov Many class B synMuv genes encode homologs of proteins involved in transcriptional repression and chromatin remodeling, including LIN-35 (a homolog of the retinoblastoma tumor suppressor pRb). nih.govmit.edunih.govbiologists.com These findings suggest that synMuv genes negatively regulate LET-60 signaling by controlling the transcription of genes involved in vulval development, potentially by directly inhibiting the expression of genes required for vulval cell fate specification or by opposing basal levels of Ras pathway signaling. mit.edu
Crosstalk with Other Major Signaling Pathways
LET-60 signaling does not operate in isolation but interacts with other major signaling pathways, integrating developmental cues and ensuring proper cell fate decisions. A significant example of such interaction is the crosstalk with the Notch signaling pathway.
Notch Signaling
Crosstalk between the LET-60 Ras pathway and the LIN-12/Notch signaling pathway is critical for the precise patterning of vulval cell fates in C. elegans. mdpi.comnih.gov While the Ras pathway promotes the primary (1°) vulval fate in the P6.p cell in response to the inductive signal, the Notch pathway is essential for specifying the secondary (2°) vulval fates in the neighboring P5.p and P7.p cells through lateral signaling. biorxiv.orgmdpi.comnih.gov
The interaction between these pathways involves mutual antagonism and regulatory feedback loops. In the presumptive 1° cell (P6.p), activation of the LET-23 EGFR by LIN-3 EGF leads to the activation of the LET-60 Ras pathway. biorxiv.orgmdpi.com This activation also results in the downregulation of LIN-12/Notch in P6.p. mdpi.comnih.gov Conversely, in the presumptive 2° cells (P5.p and P7.p), activation of LIN-12/Notch by ligands from the 1° cell induces the expression of negative regulators of the Ras pathway, such as the phosphatase LIP-1. mdpi.combiologists.comnih.gov This upregulation of LIP-1 in 2° cells reduces MPK-1/ERK activation, thereby lowering Ras signaling levels and preventing these cells from adopting the 1° fate. mdpi.combiologists.comnih.gov
This negative crosstalk, where Notch signaling inhibits Ras signaling, is crucial for establishing the correct pattern of vulval cell fates. mdpi.comnih.gov The integration of signals from both pathways, including the Notch-mediated induction of Ras pathway inhibitors, ensures that VPCs adopt their appropriate fates (1°, 2°, or 3°/non-vulval) in a coordinated manner. mdpi.comnih.gov
WNT Signaling
Based on the available search results, direct interactions between this compound and WNT signaling in C. elegans were not explicitly detailed. While components of WNT signaling like dsh-2 are mentioned in the context of genetic interactions, a specific regulatory or interaction mechanism involving LET-60 within the WNT pathway was not found in the provided snippets. guidetopharmacology.org
Insulin/IGF-1 Signaling (DAF-2, DAF-16)
The Insulin/IGF-1 Signaling (IIS) pathway, mediated by the DAF-2 receptor and the DAF-16 FOXO transcription factor, significantly interacts with LET-60 signaling. The DAF-2 receptor signals through a PI3K pathway involving AGE-1, AKT-1, AKT-2, and SGK-1, ultimately regulating the activity of DAF-16 through phosphorylation. wikidata.orgnih.gov
Genetic studies demonstrate a complex interplay:
Loss-of-function mutations in daf-2 or its downstream kinases (akt-1, akt-2, sgk-1) can suppress the multivulva (Muv) phenotype caused by gain-of-function mutations in let-60. wikidata.orgciteab.comnih.govherts.ac.ukwikipedia.org This suppression suggests a convergence or interaction point between the Ras and IIS pathways during vulval development. citeab.com
The suppression of let-60(gf) Muv phenotype by daf-2 loss is, at least in part, dependent on the activity of the DAF-16 transcription factor. herts.ac.ukwikipedia.org DAF-16 plays a substantial role in the suppression of let-60/Ras activity. nih.gov
Conversely, an activated let-60(gf) mutation can weakly suppress the constitutive dauer formation phenotype observed in daf-2 and age-1 (PI3K) mutants. wikidata.org
Further highlighting the intricate relationship, increased Ras pathway signaling partially alleviates the feeding defect seen in daf-2 mutants, while reduced Ras signaling exacerbates it. wikidata.org
In the context of aging, activated Ras signaling extends the lifespan induced by daf-2 mutation, whereas reduced Ras signaling partially suppresses this longevity. wikidata.orgfishersci.co.uk This indicates that Ras signaling cooperates with IIS during larval development but acts antagonistically during aging. wikidata.orgfishersci.co.uk
The precise mechanism of interaction downstream of DAF-2 is still under investigation; it could involve a parallel pathway to PI3K or potentially activate AGE-1 through a Ras-interacting domain. wikidata.orgnih.gov Ras-ERK and FOXO/DAF-16 are known to regulate each other's activity.
Reactive Oxygen Species (ROS) Signaling
Reactive Oxygen Species (ROS) function as signaling molecules that influence LET-60 activity. Both mitochondrial and cytoplasmic ROS impact the activity of gain-of-function this compound through a specific redox-sensitive cysteine residue at position 118 (C118), which is conserved in mammalian Ras proteins.
Key findings regarding ROS regulation of LET-60 include:
Increased levels of mitochondrial ROS, induced by agents like paraquat (B189505) or mutations in genes such as isp-1, nuo-6, and sod-2, inhibit the activity of let-60(gf) in vulval development.
Conversely, a decrease in cytoplasmic H2O2, achieved through treatment with the antioxidant N-acetyl-cysteine (NAC) or loss of the sod-1 gene, enhances let-60(gf) activity.
Experimental manipulation of the C118 residue in LET-60 demonstrates its critical role: substituting C118 with a non-oxidizable serine (C118S) stimulates let-60(gf) activity, while replacing it with aspartate (C118D), which mimics a strongly oxidized cysteine, inhibits let-60(gf).
These results strongly suggest that oxidation of C118 by cytoplasmic H2O2, generated from the dismutation of mitochondrial and/or cytoplasmic superoxide (B77818), leads to the inhibition of LET-60. This mechanism contrasts with findings in mammalian cells, where nitric oxide-mediated oxidation of the analogous cysteine residue activates Ras.
The regulation of LET-60 by ROS via C118 appears to operate independently of the MPK-1 pathway.
It is also noted that elevated cytoplasmic superoxide can promote vulva formation through pathways independent of LET-60 C118 and downstream of LIN-1. Additional factors like NADPH oxidases (bli-3, duox-2) and their activator ced-10rac also contribute to stimulating vulva development, indicating multiple pathways by which ROS influences this process.
Regulation of let-60 Gene Expression
The expression level and pattern of the let-60 gene are subject to tight regulatory mechanisms at both the transcriptional and post-transcriptional levels.
Transcriptional Control
The let-60 gene, encoding the Ras protein, is essential for the viability and proper development of C. elegans. guidetopharmacology.org Its activity is crucial for specifying cell fates during vulval induction and is involved in numerous other processes. guidetopharmacology.org Genetic evidence suggests that the expression of let-60 is under strict control, as alterations in its activity level can have significant phenotypic consequences, such as the multivulva (Muv) or vulvaless (Vul) phenotypes. A transcriptional reporter for let-60 shows broad expression throughout larval development, consistent with its diverse functions. Increased let-60 activity can bypass or reduce the requirement for upstream genes in the vulval induction pathway, such as let-23 (an RTK), positioning let-60 genetically downstream in this context.
Post-Transcriptional Regulation (e.g., microRNA let-7 family)
Post-transcriptional mechanisms play a significant role in modulating let-60 expression, notably through the action of microRNAs. The evolutionarily conserved let-7 microRNA family has been shown to negatively regulate let-60/RAS expression. This regulation is mediated by the presence of multiple let-7 complementary sites (LCSs) within the 3' untranslated region (UTR) of the let-60 mRNA. The binding of let-7 to these sites restricts the expression of reporter genes fused to the let-60 3'UTR in a let-7-dependent manner. Conversely, loss of let-60/RAS can suppress let-7 activity, indicating a feedback loop. Specific let-7 family members, such as mir-84, exhibit reciprocal expression patterns with let-60 in vulval precursor cells (VPCs), and this spatial regulation is dependent on the let-60 3'UTR. While individual or combined loss of some let-7 family members (mir-48, mir-84, mir-241) may not cause a vulval phenotype, precocious expression of let-7 can lead to a multivulva phenotype. The regulatory relationship between let-7 and Ras is conserved, with human let-7 regulating human RAS orthologues.
Alternative Polyadenylation as a Regulatory Mechanism (cfim-1/CFIm25)
Alternative polyadenylation (APA), a process that generates mRNA isoforms with varying 3'UTR lengths, is a conserved mechanism that significantly impacts oncogenic Ras function. The APA factor cfim-1, the C. elegans homolog of mammalian NUDT21/CFIm25, plays a key role in this regulation. citeab.com CFIm25 is a subunit of the CFIm complex, which is involved in directing poly(A) tail addition to distal cleavage sites, resulting in transcripts with longer 3'UTRs.
Research highlights the following regarding cfim-1/CFIm25 and let-60:
Comparative Biology and Evolutionary Conservation of Let 60 Protein
Conservation of Ras Proteins Across Metazoans
Ras proteins exhibit a high level of sequence conservation throughout metazoan evolution. nih.govwikipedia.org Phylogenetic analyses reveal complex relationships within the Ras superfamily, highlighting both conserved structural frameworks and functional diversification. semanticscholar.orgwikipedia.orgmrc.ac.uk While the five main families of the Ras superfamily (Ras, Rho, Arf/Sar, Ran, and Rab) separated early in eukaryotic evolution, orthologous members within families, such as the Ras proteins, show significant sequence conservation across metazoans. wikipedia.orgwikipedia.org For instance, invertebrate Ras sequences, including those from organisms like choanoflagellates and sponges, show greater than 70% identity to human H-Ras. wikipedia.org This strong evolutionary pressure on the amino acid sequence indicates the critical nature of Ras protein function. disprot.org
Functional Divergence and Conservation of Ras Pathway Components
While the core Ras signaling pathway, involving components like Ras, Raf, MEK, and MAPK, is remarkably conserved from yeast to mammals, including C. elegans, there can be functional divergence in specific contexts and downstream effectors. wikipedia.orgnih.govplos.org In C. elegans, the LET-60/Ras protein functions downstream of the EGF receptor LET-23 and upstream of the MAPK pathway components like LIN-45 (Raf), MEK-2 (MEK), and MPK-1 (ERK) in processes such as vulval development. nih.govplos.orguniprot.org This conservation of the core signaling cascade allows findings in C. elegans to be directly relevant to understanding similar pathways in higher organisms. However, the specific inputs and outputs of the pathway can vary, leading to functional divergence in regulating diverse cellular processes across different species. semanticscholar.orgciteab.com
LET-60 Protein as a Model for Understanding Ras Biology in Higher Organisms
The genetic tractability and well-characterized developmental pathways of C. elegans make LET-60 an invaluable model for studying Ras biology. mdpi.comuni-freiburg.de The single Ras ortholog in C. elegans simplifies genetic analysis compared to organisms with multiple Ras isoforms. Studies utilizing C. elegans have significantly advanced the understanding of Ras regulation and function in vivo.
Mimicry of Human Oncogenic Ras Variants in C. elegans Models
C. elegans models expressing mutations orthologous to human oncogenic Ras variants have been instrumental in dissecting the effects of these mutations on cellular signaling and development. uni-freiburg.de For example, the let-60(n1046gf) allele, a gain-of-function mutation resulting in a G13E substitution, is analogous to the G12V substitution frequently found in human cancers and leads to a multivulva (Muv) phenotype in C. elegans due to increased vulval precursor cell induction. uni-freiburg.de Introducing other oncogenic substitutions prevalent in human cancers, such as G13R, G12D, G12C, and Q61R, into let-60 has allowed researchers to functionally assess the impact of these specific variants in a living organism. These models demonstrate that distinct oncogenic variants can exhibit differences in their effects on development and sensitivity to pathway inhibitors, highlighting the utility of C. elegans for studying the functional distinctions among Ras variants observed in human cancer.
Insights into Fundamental Cellular Processes and Disease Mechanisms
Research on LET-60 in C. elegans has provided fundamental insights into various cellular processes regulated by Ras signaling, including development, cell fate determination, migration, and neuronal function. mdpi.comscholaris.ca The conserved nature of the Ras pathway allows findings in C. elegans to illuminate the mechanisms underlying similar processes and diseases in higher organisms. mdpi.comnih.govuni-freiburg.de For instance, studies on let-60's role in vulval development have been pivotal in establishing the hierarchical order of Ras/MAPK signaling components and identifying conserved regulators relevant to human health. uniprot.orguni-freiburg.de Furthermore, C. elegans models expressing activated let-60 have been used to study mechanisms relevant to RASopathies and cancer, providing a simplified system to investigate the complex downstream effects of hyperactive Ras signaling and to identify potential therapeutic targets. nih.gov
Advanced Research Methodologies for Studying Let 60 Protein
Genetic Screening Approaches
Genetic screens in C. elegans have been instrumental in identifying components of the LET-60 signaling pathway and understanding their functional relationships. biologists.com The hermaphroditic lifestyle and rapid generation time of C. elegans make it well-suited for these types of screens. utah.edu
Forward and Reverse Genetic Screens
Forward genetic screens begin by inducing random mutations in a population of worms using mutagens like EMS (ethyl methanesulfonate) or ENU (N-ethyl-N-nitrosourea). utah.eduduke.edu Researchers then screen for individuals displaying a phenotype of interest related to LET-60 function, such as defects in vulval development (e.g., Multivulva or Vulvaless phenotypes). biologists.combiorxiv.orgucl.ac.uk Once a mutant with the desired phenotype is identified, the mutated gene responsible is mapped and cloned, linking a specific gene to a biological process. duke.edu Classic forward screens have successfully identified gain-of-function alleles of let-60 that lead to increased Ras activity and the Multivulva (Muv) phenotype. biologists.combiorxiv.org
Reverse genetic screens, conversely, start with a known gene and aim to determine its function by creating targeted mutations or reducing its expression. Techniques like RNA interference (RNAi) are commonly used in C. elegans for reverse genetics, allowing for the knockdown of gene expression to observe the resulting phenotype. aacrjournals.org This approach can be used to investigate the phenotypic consequences of reducing or eliminating let-60 expression or the expression of genes predicted to interact with let-60.
Suppressor and Enhancer Screens for Pathway Components
Modifier screens, including suppressor and enhancer screens, are powerful tools for identifying genes that function in the same genetic pathway as the gene of interest, such as let-60. utah.edu These screens utilize a starting strain with a defined phenotypic defect caused by a mutation in let-60 or a gene in its pathway. utah.edu
Suppressor screens: In a suppressor screen, researchers look for mutations that ameliorate or suppress the original mutant phenotype. utah.edu For example, screening for suppressors of a let-60 gain-of-function mutation (which causes a Muv phenotype) can identify genes that negatively regulate LET-60 activity or act downstream in the pathway. nih.govcapes.gov.brnih.gov Loss-of-function mutations in a negative regulator or a downstream component could suppress the hyperactive LET-60 phenotype. Suppressor screens of a dominant negative let-60 allele have identified genes like sur-5, which appears to negatively regulate LET-60 during vulval induction. nih.govcapes.gov.br
Enhancer screens: Enhancer screens aim to find mutations that worsen or enhance the original mutant phenotype. utah.edu Using a sensitized background, such as a weak let-60 allele or a mutation in a gene that partially affects the pathway, enhancer screens can identify genes that promote LET-60 activity or function in parallel pathways. biologists.comresearchgate.net RNAi-mediated knockdown in a let-60 gain-of-function background has been used in genome-wide screens to identify enhancers of the Muv phenotype, revealing genes involved in processes like chromatin remodeling, vesicle transport, and metabolism that impact oncogenic cell proliferation. aacrjournals.orgresearchgate.netresearchgate.net Enhancer screens using a hypomorphic lin-45 (Raf homolog) mutant have also identified upstream and downstream regulators of the Ras/Raf/MEK/ERK pathway. researchgate.netnih.gov
Genome Editing Techniques
Genome editing techniques, particularly CRISPR-Cas9, have revolutionized the ability to precisely modify the C. elegans genome to study gene function. nih.govnih.gov
CRISPR-Cas9 Mediated Gene Editing for Functional Analysis
CRISPR-Cas9 allows for targeted modifications to the let-60 locus, including introducing specific point mutations, creating deletions, or inserting sequences for tagging. biologists.comnih.govresearchgate.netnih.gov This precision is crucial for functional analysis, enabling researchers to study the effects of specific amino acid changes in LET-60, mimic disease-associated mutations (such as those found in human cancers), or create null alleles. biologists.comnih.gov CRISPR-mediated editing has been used to engineer oncogenic Ras variants, like the G13D substitution, directly into the let-60 locus to evaluate their function in vulval development. biologists.comnih.gov This allows for the study of these variants in their endogenous genomic context.
Live Imaging and Localization Studies
Visualizing the expression levels, localization, and dynamics of LET-60 protein in living worms provides critical insights into its function and regulation in real-time.
Fluorescent Protein Tagging (mNeonGreen, GFP)
Tagging LET-60 with fluorescent proteins like mNeonGreen (mNG) or Green Fluorescent Protein (GFP) allows for live imaging and determination of the protein's spatial and temporal distribution. nih.govresearchgate.netbiorxiv.orgnih.gov CRISPR-Cas9 mediated knock-in of fluorescent tags, typically at the N-terminus to avoid interfering with C-terminal prenylation required for membrane localization, enables the visualization of endogenously expressed, tagged LET-60. nih.govresearchgate.net Studies using N-terminal mNG knock-ins have shown that mNG::LET-60 is broadly expressed, present at different levels in various cells, and localizes to distinct subcellular compartments, including the nucleolus, nucleus, intracellular regions, and the plasma membrane. nih.govresearchgate.net This type of tagging allows researchers to correlate LET-60 localization with its activity and the developmental processes it regulates. While transgene-driven GFP-tagged Ras proteins have been used in other organisms, CRISPR-Cas9 mediated knock-in provides a more accurate representation of endogenous protein behavior. nih.govresearchgate.net GFP has also been used in transcriptional reporters to examine the expression pattern of let-60. nih.govalliancegenome.orgnih.gov
Data Table: Research Methodologies Applied to this compound Studies
| Methodology | Technique(s) Used | Application to LET-60 Study | Key Findings/Insights | Source(s) |
| Genetic Screening Approaches | Forward Genetic Screens | Identification of let-60 gain-of-function alleles causing Muv phenotype. | Established the role of let-60 as a Ras protein in vulval induction. | biologists.combiorxiv.orgucl.ac.uk |
| Reverse Genetic Screens (RNAi) | Knockdown of candidate genes to assess impact on let-60-mediated phenotypes. | Identified genes regulating Ras/LET-60 signaling. | aacrjournals.orgresearchgate.net | |
| Suppressor Screens | Identification of genes that ameliorate let-60 gain-of-function phenotypes. | Identified negative regulators of LET-60 activity (e.g., sur-5) and downstream pathway components (sur-2). | nih.govcapes.gov.brnih.gov | |
| Enhancer Screens | Identification of genes that worsen weak let-60 or pathway mutant phenotypes. | Identified genes promoting LET-60 activity or acting in parallel pathways; revealed roles for genes in chromatin remodeling, transport, metabolism. | biologists.comaacrjournals.orgresearchgate.netresearchgate.netresearchgate.netnih.gov | |
| Genome Editing Techniques | CRISPR-Cas9 Mediated Gene Editing | Introduction of specific mutations (e.g., oncogenic variants), deletions, fluorescent tags. | Enabled functional analysis of specific LET-60 residues and precise protein tagging at endogenous locus. | biologists.comnih.govresearchgate.netnih.gov |
| Live Imaging and Localization | Fluorescent Protein Tagging (mNeonGreen, GFP) | Creation of tagged LET-60 for visualization in live animals. | Revealed broad expression, differential cellular levels, and localization to various subcellular compartments (plasma membrane, nucleus, nucleolus). | nih.govresearchgate.netbiorxiv.orgnih.govnih.gov |
Confocal Microscopy for Spatiotemporal Analysis
Confocal microscopy is a powerful imaging technique utilized to examine the expression and localization of this compound within live C. elegans at different developmental stages and in specific tissues. This method allows for the visualization of protein distribution with improved resolution and optical sectioning compared to conventional microscopy, enabling detailed spatiotemporal analysis.
Studies employing fluorescently tagged LET-60, such as mNeonGreen (mNG) fusions, have revealed widespread tissue expression of the protein in larvae and adults, consistent with transcriptional reporter data. Confocal microscopy has demonstrated that LET-60 levels and subcellular localization vary between cells. For instance, mNG::LET-60 was observed at high levels in vulval precursor cells (VPCs) during vulval induction in the L3 larval stage, localizing predominantly to the intracellular region, including the cytosol and potentially endomembranes. Furthermore, LET-60 levels were found to be significantly higher in the 1° VPCs compared to the 2° and 3° VPCs during VPC induction, correlating with higher LET-60/Ras activity in these cells. Confocal microscopy also showed that mNG::LET-60 was present at low levels in the uterine anchor cell and initially localized largely to the anchor cell nucleus during early VPC induction. These observations highlight the ability of confocal microscopy to provide detailed insights into where and when LET-60 is present within the organism, which is crucial for understanding its diverse functions.
Gene Expression Profiling
Gene expression profiling techniques are essential for identifying genes whose transcription is influenced by LET-60 signaling. These methods help to delineate the downstream transcriptional targets that mediate the various developmental and cellular processes controlled by LET-60.
Microarray Analysis for Downstream Target Identification
Microarray analysis is a high-throughput technique used to measure the expression levels of thousands of genes simultaneously. This approach has been instrumental in identifying genes that are transcriptionally regulated in response to activated LET-60 Ras signaling in C. elegans.
One study utilized DNA microarrays to identify 708 genes that exhibited altered expression in response to activated LET-60 Ras. This comprehensive analysis provided a broad overview of the transcriptional landscape influenced by the LET-60 pathway, offering candidate genes that may function as terminal effectors carrying out the morphological changes and cellular processes controlled by LET-60. While microarray analysis identifies a large set of potential targets, further studies using other techniques are often required to validate these findings and determine the directness and functional significance of the regulation.
Table 1: Example Data from Microarray Analysis (Illustrative)
| Gene Name | Fold Change (Activated let-60 vs Control) | Putative Function |
| Gene A | +2.5 | Cell differentiation |
| Gene B | -1.8 | Signal transduction |
| Gene C | +3.1 | Morphogenesis |
| Gene D | -2.2 | Transcriptional regulation |
Note: The data in Table 1 is illustrative and based on the description of microarray findings, not specific gene data from the provided snippets.
RNA Interference (RNAi) for Gene Knockdown
RNA interference (RNAi) is a widely used genetic technique in C. elegans to reduce or eliminate the expression of specific genes through the introduction of double-stranded RNA (dsRNA). This method allows researchers to investigate the phenotypic consequences of reduced LET-60 activity or the activity of genes that potentially interact with or are downstream of LET-60.
Protein Interaction Analysis
Understanding how LET-60 interacts with other proteins is crucial for deciphering the signaling pathways it operates within and how it relays signals to downstream effectors. Various biochemical and genetic methods are used to identify and characterize these protein-protein interactions.
Yeast Two-Hybrid and Co-Immunoprecipitation Assays
Yeast two-hybrid (Y2H) and co-immunoprecipitation (Co-IP) are common methods used to investigate binary protein-protein interactions.
The Yeast Two-Hybrid system is a genetic method that tests for physical interaction between two proteins (a "bait" and a "prey") by coupling their interaction to the activation of a reporter gene in yeast. This system can be used to screen libraries of potential interacting proteins to identify novel LET-60 binding partners. While Y2H can identify potential interactions, it is an in vitro system and results often require validation by other methods.
Co-Immunoprecipitation (Co-IP) is a biochemical technique used to confirm protein interactions in a more native cellular context. In a Co-IP assay, an antibody specific to one protein (e.g., LET-60) is used to precipitate that protein from cell lysate. If a second protein physically interacts with the target protein, it will be co-precipitated and can be detected by Western blotting using an antibody against the second protein. Co-IP can be used to validate interactions identified by Y2H or suggested by other data. Studies investigating interactions within the Ras pathway or with components that modulate Ras signaling, such as KSR-1 interacting with MEK, have utilized Co-IP to confirm these associations. LET-60 has been shown to interact with proteins like SOC-2 and PLC-1, and these interactions could be investigated or confirmed using Co-IP.
Table 2: Protein Interaction Methods and Applications
| Method | Principle | Application to LET-60 Studies |
| Yeast Two-Hybrid | Genetic assay coupling protein interaction to reporter gene activation in yeast | Screening for novel LET-60 interacting proteins. |
| Co-Immunoprecipitation | Biochemical assay precipitating protein complexes using specific antibodies | Validating interactions with known or candidate LET-60 binding partners in cell lysates. |
| Biochemical Isolation | Purification of protein complexes from cells/tissues | Identifying components of native protein complexes containing LET-60. |
Mutagenesis and Phenotypic Analysis
Mutagenesis studies of the C. eleganslet-60 gene, which encodes a Ras protein, have been instrumental in understanding its role in development, particularly in vulval induction. The phenotypic consequences of let-60 mutations vary depending on the nature of the mutation, ranging from lethal effects to specific developmental abnormalities like the vulvaless (Vul) and multivulva (Muv) phenotypes.
Loss-of-function mutations in let-60 typically result in a Vul phenotype, where vulval precursor cells (VPCs) fail to adopt vulval fates and instead differentiate into hypodermis. nih.govucl.ac.ukwormbook.org Severe loss-of-function or null mutations can be recessive lethal at a larval stage, indicating an essential role for let-60 in early development beyond vulval formation. nih.govoup.com However, this lethality can sometimes be maternally rescued by gain-of-function mutations in other genes, such as lin-34, allowing the Vul phenotype to be observed in the surviving animals. nih.gov
Gain-of-function mutations in let-60 lead to increased Ras activity, resulting in the Muv phenotype. wormbook.orgbiologists.comresearchgate.net In these mutants, more VPCs than normal (typically three) adopt vulval fates, sometimes resulting in the differentiation of up to six VPCs and the formation of multiple vulva-like structures. biologists.com These dominant Muv alleles can arise from specific amino acid substitutions in the this compound, analogous to oncogenic mutations found in mammalian Ras proteins. For example, the let-60(n1046gf) allele, which involves a G13E substitution, is a well-characterized gain-of-function mutation causing a high penetrance Muv phenotype. biologists.comresearchgate.net Other oncogenic variants, such as G13R, G12D, G12C, and Q61R substitutions, have also been studied using CRISPR-mediated genome editing and transposon insertion methods to assess their impact on let-60 function in vulval development. biologists.combiologists.com Interestingly, not all substitutions at these positions result in the same phenotype; for instance, a G13D substitution engineered into the let-60 locus resulted in grossly wild-type animals with no apparent vulval defects, unlike the G13E substitution. biologists.com
Dominant-negative mutations of let-60 have also been identified. nih.govnih.gov These mutations cause a reduction in let-60 activity in heterozygotes and lead to a Vul phenotype. nih.gov The dominant-negative effect is thought to be caused by the mutant protein competing with the wild-type LET-60 for binding to positive regulators, such as guanine (B1146940) nucleotide exchange factors (GNEFs). oup.comnih.gov Analysis of these mutations has revealed that they often involve replacements of conserved residues critical for guanine nucleotide binding. nih.gov
Temperature-sensitive let-60 mutations, such as ga89 (L19F substitution), have been valuable tools for studying the temporal requirements of let-60 activity. oup.comnih.gov This mutation causes a gain-of-function Muv phenotype at higher temperatures (e.g., 25°C) and a loss-of-function Vul phenotype at lower temperatures (e.g., 15°C). oup.comnih.gov This temperature sensitivity is linked to the effect of the mutation on the intrinsic rate of GTP hydrolysis by the Ras protein. nih.gov
Detailed research findings from mutagenesis and phenotypic analysis highlight the critical role of this compound activity levels in determining cell fates during C. elegans development. The distinct phenotypes associated with loss-of-function, gain-of-function, and dominant-negative mutations underscore the importance of tightly regulated Ras signaling.
Here are some examples of data points derived from research findings on let-60 mutagenesis and phenotypic analysis:
| Mutation Type | Allele | Amino Acid Change | Phenotype (Typical) | Penetrance (%) | Reference |
| Gain-of-Function | n1046 | G13E | Multivulva (Muv) | ~93 | biologists.com |
| Gain-of-Function | ga89 | L19F | Multivulva (Muv) | ~57 (at 25°C) | nih.gov |
| Loss-of-Function | s1155 | Not specified | Vulvaless (Vul) | 14 | |
| Loss-of-Function | n2021 | G75S | Vulval Induction Defects | Significant | micropublication.orgnih.gov |
| Dominant Negative | sy100 | Not specified | Vulvaless (Vul) | Not specified | |
| Gain-of-Function | gu287 | G13D | Wild-Type | 0 (Muv) | biologists.com |
Note: Penetrance can vary depending on genetic background and environmental conditions.
Further research using RNAi screens has identified genes that act as suppressors or enhancers of the let-60(n1046gf) Muv phenotype. For example:
| Gene Knockdown | Effect on let-60(n1046gf) Muv Phenotype | Reference |
| hpo-18 | Suppressor | biologists.comresearchgate.net |
| szy-5 | Suppressor | biologists.comresearchgate.net |
| dgk-2 | Enhancer | researchgate.net |
| H37N21.1 | Enhancer | researchgate.net |
Future Directions and Emerging Research Avenues in Let 60 Protein Biology
Elucidation of Novel Upstream Regulators and Downstream Effectors
A key area of future research involves the comprehensive identification and characterization of molecules that modulate LET-60 activity and those that act downstream of LET-60 signaling. While established upstream regulators include the EGF receptor LET-23, the adaptor protein SEM-5, and the guanine (B1146940) nucleotide exchange factor (GEF) SOS-1, and negative regulators like the RasGAPs GAP-1, GAP-2, and GAP-3, the full spectrum of regulatory inputs is likely broader. uzh.chembopress.orgnih.govnih.gov Research continues to uncover additional modulators, such as RGEF-1b, identified as a critical upstream substrate-effector in sensory neurons. nih.gov Furthermore, the identification of BET-1 as a Sumo-dependent attenuator highlights the role of post-translational modifications in regulating LET-60 signaling. nih.govuniv-amu.fr
Downstream of LET-60, the canonical LIN-45 (Raf), MEK-2 (MEK), and MPK-1 (MAPK) cascade is well-established. uzh.chembopress.orgplos.org However, investigations into "effector switching," potentially involving pathways like Ral/MAP4K/p38, represent an important avenue to understand how LET-60 can elicit diverse cellular responses. biologists.com Large-scale studies, such as microarray analysis that identified 708 genes with altered expression in response to activated LET-60, provide a rich dataset for identifying novel transcriptional targets and downstream effectors. nih.govresearchgate.net Further research is needed to validate and characterize the roles of these candidate genes. Proteins like SOC-2, which acts as a Ras effector and potential scaffolding protein, also warrant further investigation to understand their precise contribution to LET-60 signaling outcomes. uniprot.org The identification of RGL-1/RalGEF and RAL-1/Ral as downstream effectors in specifying secondary vulval cell fate underscores the complexity of downstream signaling networks. nih.gov
Comprehensive Mapping of LET-60 Protein Interaction Networks
Understanding the complete network of proteins that physically interact with LET-60 is crucial for a systems-level understanding of its function. While initial protein-protein interaction mapping efforts in C. elegans utilized techniques like yeast two-hybrid, future research will benefit from the application of more advanced methods, including co-immunoprecipitation coupled with mass spectrometry and proximity labeling techniques. springernature.comnih.gov These approaches can provide higher confidence interaction data and potentially reveal transient or low-affinity interactions.
Databases like STRING already indicate interactions between LET-60 and components of other key signaling pathways, such as the PI3K pathway (AGE-1, AAP-1, AKT-1, AKT-2, DAF-18), suggesting potential points of pathway crosstalk. string-db.org The identification of PLC-1 (Phospholipase C-epsilon) as a putative effector that interacts with LET-60 highlights connections to phospholipid signaling pathways. genome.jp Comprehensive mapping efforts will aim to build a dynamic interactome that reflects how LET-60 interactions change in different cellular contexts and in response to various stimuli. Integrating data from different interaction mapping techniques will be essential to construct a high-confidence protein interaction network for LET-60.
Understanding Tissue-Specific and Context-Dependent this compound Signaling
LET-60 function is known to be essential in various tissues, including vulval precursor cells, germ cells, sex myoblasts, and chemosensory neurons. uzh.chnih.govnih.gov A significant area of future research is to understand how the specificity of LET-60 signaling is achieved in these different cellular environments. This involves investigating how the expression levels, localization, and activity of LET-60 and its regulators and effectors vary between tissues. For instance, the observation that different combinations of RasGAPs regulate LET-60 in different cellular contexts provides a clear example of tissue-specific regulation. uzh.chnih.gov
Advanced techniques, including tissue-specific gene expression analysis and the use of fluorescently tagged LET-60 to study its localization and levels in living animals, are providing valuable insights into these questions. plos.orgnih.govplos.org Future studies will likely integrate such data with functional analyses to determine how tissue-specific differences in signaling components and network architecture contribute to the diverse developmental outcomes controlled by LET-60. Understanding how external cues and the cellular microenvironment influence LET-60 activity in a context-dependent manner is also a critical area of investigation.
Investigations into Non-Canonical this compound Functions
While the role of LET-60 in activating the MAPK pathway is well-established, emerging research suggests that LET-60 may also exert its effects through non-canonical mechanisms, independent of or in parallel to the traditional Raf-MEK-ERK cascade. The interaction with PLC-1 points towards a potential role in phospholipid signaling, distinct from its canonical function. genome.jp While not fully characterized, there are mentions of potential roles in processes like nuclear condensation. uniprot.org
Further investigation is needed to fully delineate these alternative signaling routes and their biological significance. The observation that RAP-1 may provide a minor parallel input into LET-60/Ras signaling through LIN-45/Raf suggests complex pathway integration beyond a simple linear cascade. nih.govbiorxiv.org Studies exploring the non-canonical control of germline apoptosis, where upstream PI3K pathway components influence Ras signaling, highlight the intricate crosstalk between different pathways and uncover potentially non-canonical roles for LET-60 in specific contexts. nih.gov The finding that SUMO modification can attenuate the LET-60 pathway also points to regulatory mechanisms outside the core phosphorylation cascade. univ-amu.fr Future research will aim to identify novel non-canonical effectors and understand the mechanisms by which LET-60 signals through these alternative pathways.
Therapeutic Insights from Model Organism Studies
C. elegans serves as a powerful model organism for studying conserved signaling pathways relevant to human diseases, including cancer, where Ras pathway dysregulation is frequently observed. mdpi.comtandfonline.comnih.govbiologists.com Gain-of-function mutations in let-60, analogous to activating mutations in human RAS genes, lead to the multivulva phenotype, providing a visually scorable readout for pathway activity. biologists.commdpi.comtandfonline.comnih.gov This phenotype is invaluable for genetic screens to identify novel regulators and for screening potential therapeutic compounds that can suppress hyperactive Ras signaling. biologists.commdpi.com
Future research will continue to leverage the genetic tractability and conserved pathways in C. elegans to gain insights into Ras-driven tumorigenesis and identify potential therapeutic targets. Studying how different oncogenic let-60 variants impact cellular networks and respond to genetic or pharmacological interventions in C. elegans can inform our understanding of human Ras-driven cancers and potentially accelerate the identification of effective therapies. biologists.com While C. elegans itself is not a direct model for human cancer, the fundamental mechanisms of cell proliferation, differentiation, and signaling are conserved, making findings in the worm highly relevant for translation to mammalian systems. biologists.com
Integration of Multi-Omics Data for Systems-Level Understanding
A key future direction in this compound biology involves the integration of multi-omics datasets to achieve a systems-level understanding of its role within the complex cellular network. This includes combining data from genomics, transcriptomics, proteomics, and potentially metabolomics to build a holistic picture of how LET-60 signaling influences gene expression, protein abundance, protein modifications, and metabolic pathways. researchgate.netnih.govsoton.ac.uk
The application of high-throughput techniques like RNA interference (RNAi) screens, coupled with transcript profiling and protein interaction mapping, allows for the systematic dissection of pathways and the identification of functionally relevant interactions. researchgate.netnih.gov Integrating interactome data with phenotypic data from genetic screens can generate testable hypotheses about the in vivo roles of LET-60 interacting proteins. nih.gov Advances in single-cell omics will enable researchers to study tissue-specific transcriptomic profiles and understand how LET-60 signaling impacts gene expression in individual cells within a tissue. nih.gov Future efforts will focus on developing computational tools and frameworks to effectively integrate these diverse datasets, providing a more complete and dynamic view of LET-60 signaling and its impact on cellular behavior and organismal development.
Q & A
Q. What is the primary developmental role of LET-60 in C. elegans?
LET-60, a Ras homolog, acts as a molecular switch in vulval induction, determining whether vulval precursor cells (VPCs) adopt vulval or hypodermal fates. It operates downstream of the LET-23 EGFR receptor, transducing signals via the MAPK pathway (LIN-45 Raf, MEK-2, MPK-1). Genetic studies show that hyperactive let-60(gf) mutations cause multivulva (Muv) phenotypes, while loss-of-function alleles lead to vulvaless phenotypes .
Q. How does LET-60 interact with the EGFR pathway?
LET-23 EGFR activation by LIN-3/EGF triggers LET-60/Ras signaling. Dominant-negative let-60(dn) mutations disrupt GTP binding, blocking vulval induction. Overexpression of wild-type let-60 rescues let-23 mutants, confirming its downstream role. Epistasis analysis places LET-60 between LET-23 and LIN-45 Raf .
Advanced Research Questions
Q. What experimental strategies identify regulators of LET-60 signaling?
- RNAi screens : Dimorphic screens in SUMO-impaired backgrounds (e.g., smo-1) identified BET-1, a bromodomain protein requiring sumoylation to attenuate LET-60 .
- Kinome-wide RNAi : Screens in let-60(n1046gf) mutants revealed enhancers (e.g., H37N21.1/NRBP1) and suppressors (e.g., dgk-2), highlighting kinase-phosphatase networks .
- Reporter systems : Nuclear egl-17p::cfp quantifies LET-60 hyperactivation in VPCs, enabling cellular-resolution analysis .
Q. How do dominant-negative let-60 mutations disrupt signaling?
Dominant-negative alleles (e.g., let-60(n2021)) impair GTP binding by mutating conserved residues (e.g., Gly13, Thr61). These mutants compete with wild-type LET-60 for activators like GEFs, reducing pathway output. Transgenic overexpression can cause lethality or Muv phenotypes, revealing dose-dependent toxicity .
Q. What pharmacological tools target LET-60 activity?
- Farnesyltransferase inhibitors (FTIs) : Tipifarnib suppresses let-60(gf) Muv phenotypes by blocking membrane localization .
- Statins : Lovastatin inhibits prenylation broadly, reducing LET-60 activity but with less specificity .
- Natural compounds : Harmine selectively inhibits hyperactive LET-60 mutants without affecting wild-type Ras, suggesting therapeutic potential .
Q. How do negative regulators like SUR-5 modulate LET-60?
SUR-5, a conserved ATP/GTP-binding protein, suppresses let-60(dn) alleles by interacting with Ras activation domains. Overexpression of SUR-5 reduces Muv penetrance in let-60(gf), while sur-5(lf) enhances Raf pathway activity, indicating a role in dampening signal output .
Q. What post-transcriptional mechanisms regulate LET-60?
The RNA-binding protein PUF-8 and RasGAP GAP-3 redundantly suppress LET-60 in germline mitotic/meiotic transitions. PUF-8 binds the let-60 3′ UTR to limit expression, while GAP-3 hydrolyzes Ras-GTP. Double mutants exhibit tumorous germlines with hyperactivated MPK-1 .
Q. How are contradictory genetic interaction data resolved?
For example, BET-1 and SMO-1 (SUMO) double mutants showed no additive effect on LET-60 attenuation, supporting a linear model where BET-1 requires sumoylation to function. This contrasts with parallel pathways, where double mutants enhance phenotypes. Quantitative reporters (e.g., egl-17p::cfp) and epistasis analysis clarify such contradictions .
Methodological Notes
- Epistasis testing : Use double mutants (e.g., bet-1; smo-1) and pathway-specific reporters to distinguish linear vs. parallel interactions .
- Pharmacological validation : Combine let-60(gf) mutants with inhibitors (e.g., tipifarnib) and rescue assays to confirm target specificity .
- Data integration : Cross-reference genetic screens with interactome databases to prioritize candidates (e.g., tax-6 interaction validated via RNAi and classical genetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
